Product packaging for UMM-766(Cat. No.:)

UMM-766

Cat. No.: B8545543
M. Wt: 298.27 g/mol
InChI Key: YOAGQSGRMBEQCY-YUTYNTIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UMM-766 is a useful research compound. Its molecular formula is C12H15FN4O4 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FN4O4 B8545543 UMM-766

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15FN4O4

Molecular Weight

298.27 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C12H15FN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8-,11-,12-/m1/s1

InChI Key

YOAGQSGRMBEQCY-YUTYNTIBSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UMM-766

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766, also known as 7-fluoro-7-deaza-2'-C-methyladenosine, is an orally bioavailable nucleoside analog demonstrating potent, broad-spectrum antiviral activity against a range of orthopoxviruses.[1][2][3] Identified through a high-throughput screening of a proprietary collection of small molecules from Merck, this compound has emerged as a promising candidate for the development of medical countermeasures against orthopoxvirus infections, which continue to pose a public health concern as evidenced by the global Mpox outbreak.[2][4][5] Preclinical studies have shown its efficacy in in vitro and in vivo models, warranting further investigation into its precise mechanism of action and therapeutic potential.[2][5][6]

Core Mechanism of Action

This compound functions as a nucleoside inhibitor, targeting viral replication.[2] While its precise interactions are still under full elucidation, it is suggested to act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[7] This mechanism is consistent with its structural design as a nucleoside analog. It is hypothesized that this compound is incorporated into the nascent viral RNA chain during transcription, leading to premature chain termination and the cessation of viral replication. This is supported by previous findings that this compound can inhibit Hepatitis C Virus (HCV) RNA replication through chain termination mediated by the NS5B protein, an RNA-dependent RNA polymerase.[7]

The proposed mechanism of action for this compound against orthopoxviruses involves several key steps:

  • Cellular Uptake: As an orally available compound, this compound is absorbed and distributed to target cells.

  • Metabolic Activation: Inside the host cell, this compound is likely phosphorylated by host cell kinases to its active triphosphate form.

  • Inhibition of Viral Polymerase: The triphosphate form of this compound competes with natural nucleoside triphosphates for incorporation into the growing viral RNA strand by the viral DNA-dependent RNA polymerase.

  • Chain Termination: Upon incorporation, the modified nucleoside analog prevents the addition of subsequent nucleotides, effectively terminating the elongation of the viral RNA chain.

  • Inhibition of Viral Proliferation: The disruption of viral transcription prevents the synthesis of essential viral proteins, thereby inhibiting viral replication and proliferation.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (µM)Selective Index (SI)
Vaccinia Virus (VACV)RAW264.7<1Desirable Range
Vaccinia Virus (VACV)MRC-5<1Desirable Range
Rabbitpox Virus (RPXV)RAW264.7<1Desirable Range
Cowpox Virus (CPXV)RAW264.7<1Desirable Range

Data extracted from Mudhasani et al., 2024.[8]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Orthopox Disease

Animal ModelVirus StrainThis compound Dose (mg/kg)Outcome
BALB/c miceVACV1, 3, 10Dose-dependent increase in survival.[2]
BALB/c miceVACV10Significant reduction in lesions in the lung and nasal cavity; markedly lower viral levels.[2][5]
BALB/c miceVACV10Protection against severe disease in a semi-lethal murine model.[2]

The in vivo studies involved a 7-day dosing regimen of orally administered this compound following intranasal challenge with Vaccinia Virus (VACV).[2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

High-Throughput Screening (HTS) for Orthopoxvirus Inhibitors

A high-content, image-based phenotypic assay was employed to screen a panel of Merck's proprietary small molecules.[2]

  • Cell Culture: Vero 76 cells were used for viral propagation.

  • Viral Infection: Cells were infected with the Western Reserve strain of Vaccinia Virus (VACV) at a specific multiplicity of infection (MOI).

  • Compound Addition: The small molecule library, including this compound, was added to the infected cells.

  • Imaging and Analysis: High-content imaging was used to assess the phenotypic effects of the compounds on viral replication and host cell viability. The selective index (SI), a ratio of cytotoxicity to antiviral activity, was calculated to identify potent and non-toxic compounds.

In Vivo Murine Model of Orthopox Disease

To evaluate the in vivo efficacy of this compound, a murine model of severe orthopoxvirus infection was utilized.[2]

  • Animal Model: BALB/c mice were used for the study.

  • Viral Challenge: Mice were anesthetized and challenged via intranasal instillation with a target dose of 5.5 × 10^5 Plaque Forming Units (PFU) of VACV on Day 0.[2]

  • Drug Administration: this compound was administered orally by gavage at doses of 1, 3, or 10 mg/kg, starting on Day 1 and continuing for 7 days. A vehicle control group was also included.[2]

  • Monitoring and Endpoints: Animals were monitored daily for weight changes and signs of disease for 21 days post-infection. Survival was a primary endpoint.[2]

  • Pathology and Viral Load: On Day 6, a subset of animals was euthanized for histopathological analysis of tissues, including the lung and nasal cavity. Viral loads in these tissues were also quantified.[9]

Visualizations

Proposed Mechanism of Action of this compound

G cluster_cell Host Cell cluster_virus Orthopoxvirus Replication UMM766_ext This compound (Oral) UMM766_int This compound UMM766_ext->UMM766_int Cellular Uptake UMM766_TP This compound Triphosphate UMM766_int->UMM766_TP Metabolic Activation Viral_DdRp Viral DNA-dependent RNA Polymerase UMM766_TP->Viral_DdRp Inhibition Terminated_RNA Terminated Viral RNA UMM766_TP->Terminated_RNA Incorporation & Chain Termination HostKinases Host Cell Kinases HostKinases->UMM766_TP Viral_RNA Viral RNA Viral_DdRp->Viral_RNA Viral_DdRp->Terminated_RNA Viral_DNA Viral DNA Viral_DNA->Viral_RNA Transcription Viral_Proteins Viral Proteins Viral_RNA->Viral_Proteins Translation Terminated_RNA->Viral_Proteins Inhibition New_Virions New Virions Viral_Proteins->New_Virions Assembly

Caption: Proposed mechanism of action of this compound in inhibiting orthopoxvirus replication.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints start Day 0: BALB/c mice challenge Intranasal Challenge (5.5 x 10^5 PFU VACV) start->challenge treatment Days 1-7: Oral Gavage challenge->treatment group1 This compound (1, 3, or 10 mg/kg) treatment->group1 group2 Vehicle Control treatment->group2 monitoring Days 1-21: Daily Monitoring treatment->monitoring endpoints Primary Endpoints: - Survival - Weight Change - Clinical Signs monitoring->endpoints pathology Day 6: - Histopathology - Viral Load Quantification monitoring->pathology

Caption: Workflow for the in vivo evaluation of this compound in a murine orthopoxvirus model.

References

UMM-766: A Novel Nucleoside Inhibitor for Orthopoxvirus Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The recent global outbreak of Mpox (formerly monkeypox) has underscored the persistent threat posed by orthopoxviruses and highlighted the need for a robust pipeline of effective medical countermeasures. While existing treatments for smallpox have been repurposed, concerns regarding their efficacy and the potential for antiviral resistance necessitate the development of novel therapeutics. UMM-766, a 7-fluoro-7-deaza-2′-C-methyladenosine nucleoside analog, has emerged as a promising orally available candidate with potent, broad-spectrum activity against multiple members of the orthopoxvirus family. This technical guide provides a comprehensive overview of this compound, detailing its antiviral activity, proposed mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Quantitative Antiviral Activity

This compound has demonstrated significant efficacy in both in vitro and in vivo models of orthopoxvirus infection. The following tables summarize the key quantitative data from these studies.

In Vitro Antiviral Potency

This compound was identified from a high-throughput screen of a proprietary small molecule library for its ability to inhibit vaccinia virus (VACV) replication in cell culture.[1][2]

Compound Virus EC50 Assay Type Reference
This compoundVaccinia virus (VACV)< 1 µMHigh-Content Imaging[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Efficacy in a Murine Model of Orthopoxvirus Disease

The protective efficacy of orally administered this compound was evaluated in a lethal BALB/c mouse model of vaccinia virus infection.[1][2]

Treatment Group Dosage Route of Administration Median Survival (days) Percent Survival Reference
Vehicle ControlN/AOral80%[2]
This compound1 mg/kgOral810%[2]
This compound3 mg/kgOral830%[2]
This compound10 mg/kgOralNot Reached90%[2]

Animals were challenged intranasally with 5.5 × 10^5 PFU of VACV and treated for 7 days starting on day 1 post-exposure.[2]

Experimental Protocols

High-Throughput In Vitro Antiviral Screening

Objective: To identify small molecule inhibitors of orthopoxvirus replication from a compound library.

Methodology:

  • Cell Plating: VeroE6, Vero76, or BJ-5ta cells are seeded into multi-well plates and incubated to form a confluent monolayer.[3]

  • Compound Addition: Test compounds, including this compound from a 10 mM DMSO stock, are serially diluted and added to the cells.

  • Viral Infection: Cells are infected with a strain of vaccinia virus (e.g., Western Reserve) at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication (e.g., 48 hours) at 37°C and 5% CO2.

  • Immunofluorescence Staining:

    • Cells are fixed with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Cells are permeabilized to allow antibody entry.

    • A primary antibody specific for a viral protein (e.g., anti-VACV antibody) is added, followed by a fluorescently labeled secondary antibody.

    • Nuclear and cytoplasmic stains (e.g., DAPI) are used to determine total cell number and cell borders.[3]

  • High-Content Imaging and Analysis:

    • Plates are imaged using an automated high-content imaging system.

    • Image analysis software is used to quantify the number of virus-positive cells versus the total number of cells.

    • Dose-response curves are generated using software such as GeneData Explorer to calculate the EC50 (50% effective concentration for infection inhibition) and CC50 (50% cytotoxic concentration).[1][2]

Murine Model of Orthopoxvirus Infection

Objective: To evaluate the in vivo efficacy of this compound against a lethal orthopoxvirus challenge.

Methodology:

  • Animal Model: BALB/c mice (e.g., 7 weeks of age for a severe disease model) are used.[2]

  • Viral Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5.5 × 10^5 plaque-forming units) of vaccinia virus.[2]

  • Compound Formulation and Administration: this compound is formulated for oral administration (e.g., in phosphate-buffered saline).

  • Treatment Regimen: Beginning one day after viral challenge, mice are treated orally once daily for seven consecutive days with this compound at various doses (e.g., 1, 3, and 10 mg/kg) or a vehicle control.[1][2]

  • Monitoring and Endpoints:

    • Animals are monitored daily for 21 days for weight loss, signs of disease, and survival.[1]

    • A subset of animals may be euthanized at specific time points (e.g., day 6 post-infection) for tissue harvesting.

  • Viral Load and Pathology Assessment:

    • Tissues such as the lungs and nasal cavity are collected.

    • Viral loads in the tissues are quantified using methods like plaque assays or qPCR.

    • Tissues are fixed, sectioned, and subjected to histopathological examination (H&E staining) and immunohistochemistry (IHC) to assess tissue damage and viral protein expression.[2]

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Phase 1: Infection cluster_treatment Phase 2: Treatment (Days 1-7) cluster_monitoring Phase 3: Monitoring & Endpoints cluster_analysis Phase 4: Analysis A BALB/c Mice B Intranasal Challenge (5.5 x 10^5 PFU VACV) A->B C Oral Gavage: - Vehicle - this compound (1 mg/kg) - this compound (3 mg/kg) - this compound (10 mg/kg) B->C D Daily Monitoring (21 days): - Survival - Weight Loss - Clinical Signs C->D E Tissue Harvest (Day 6): - Lungs - Nasal Cavity F Viral Load Quantification (Plaque Assay/qPCR) E->F G Histopathology (H&E) & Immunohistochemistry (IHC) E->G

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Hypothesized Mechanism of Action of this compound

G cluster_host Host Cell Cytoplasm cluster_virus Orthopoxvirus Replication A This compound (Nucleoside Analog) B Cellular Kinases A->B Phosphorylation C This compound Triphosphate (Active Metabolite) B->C E Viral DNA-dependent RNA Polymerase (DdRp) C->E Incorporation & Inhibition D Viral DNA Genome D->E Transcription F Nascent Viral RNA E->F Transcription G Chain-Terminated RNA E->G H Inhibition of Viral Protein Synthesis G->H I Blockade of Viral Replication H->I

Caption: Proposed mechanism of this compound as a viral RNA polymerase inhibitor.

Mechanism of Action

While the precise mechanism of action of this compound against orthopoxviruses is still under investigation, it is hypothesized to function as a viral polymerase inhibitor.[1] This hypothesis is based on its known activity against the hepatitis C virus (HCV), where it acts as a chain terminator of the NS5B RNA-dependent RNA polymerase.[1]

As a nucleoside analog, this compound is likely metabolized within the host cell by cellular kinases to its active triphosphate form. This active metabolite can then be recognized by the viral DNA-dependent RNA polymerase (DdRp) as a substrate for incorporation into the growing viral RNA chain.[4] The modification at the 2'-C position of the ribose sugar is predicted to prevent the formation of the subsequent phosphodiester bond, thereby terminating transcription. This premature chain termination would halt the synthesis of viral messenger RNA, leading to an inhibition of viral protein production and ultimately, a cessation of viral replication.

Conclusion and Future Directions

This compound is a promising novel nucleoside inhibitor with potent in vitro and in vivo activity against orthopoxviruses. Its oral bioavailability and significant protective efficacy in a stringent animal model make it a strong candidate for further development. Future studies should focus on elucidating its precise mechanism of action to confirm its hypothesized inhibition of the viral DNA-dependent RNA polymerase. Additionally, expanding efficacy studies to include other orthopoxviruses, such as monkeypox virus, and further safety and pharmacokinetic profiling will be critical next steps in advancing this compound towards clinical evaluation as a much-needed therapeutic for orthopoxvirus infections.

References

In-Depth Technical Guide: Discovery and Synthesis of the Antiviral Compound UMM-766

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766, chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine, is a novel nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the fields of virology, medicinal chemistry, and drug development. The emergence of zoonotic orthopoxviruses, such as monkeypox virus, and the persistent threat of variola virus (the causative agent of smallpox) as a potential bioweapon, underscore the urgent need for effective and orally bioavailable antiviral therapeutics.[1][2] this compound represents a promising candidate to address this need.

Discovery of this compound

This compound was identified through a high-throughput, high-content, image-based phenotypic screen of a proprietary small molecule library from Merck.[1][4] The screening was designed to identify inhibitors of orthopoxviruses, and this compound emerged as a lead compound due to its potent antiviral activity and favorable selectivity index.[4]

Synthesis of this compound

The synthesis of this compound (7-fluoro-7-deaza-2'-C-methyladenosine) has been previously described in the scientific literature, notably in the work of Eldrup et al. (2004) which focused on structure-activity relationships of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of Hepatitis C virus RNA replication. While the specific, step-by-step protocol as it pertains to this compound's application against orthopoxviruses is detailed within specialized publications, the general synthetic strategy involves the coupling of a modified pyrrolo[2,3-d]pyrimidine base with a 2'-C-methylribose derivative.

A general workflow for the synthesis of such nucleoside analogs is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials Modified_Base Modified Pyrrolo[2,3-d]pyrimidine (7-fluoro-7-deazaadenine precursor) Coupling Glycosylation Reaction (e.g., Vorbrüggen conditions) Modified_Base->Coupling Modified_Sugar Protected 2'-C-Methylribose (Glycosyl Donor) Modified_Sugar->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Chromatographic Purification Deprotection->Purification UMM766 This compound (7-fluoro-7-deaza-2'-C-methyladenosine) Purification->UMM766

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Efficacy

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of orthopoxviruses in various cell lines. The 50% effective concentration (EC50) values are summarized in the table below.

VirusCell LineEC50 (µM)Reference
Vaccinia Virus (VACV)MRC-5< 1[1]
Vaccinia Virus (VACV)RAW 264.7< 1[1]
Rabbitpox Virus (RPXV)RAW 264.7< 1[1]
Cowpox Virus (CPXV)RAW 264.72.17[1]
Cowpox Virus (CPXV)MRC-58.09[1]
In Vivo Efficacy in a Murine Model

The efficacy of this compound has been evaluated in a lethal and semi-lethal BALB/c mouse model of vaccinia virus infection. Oral administration of this compound provided significant protection against mortality and reduced disease severity.

Dosing Regimen (Oral)Survival Rate (Lethal Model)Survival Rate (Semi-lethal Model)Reference
1 mg/kg/day for 7 days10%Not Reported[1]
3 mg/kg/day for 7 days30%Significant improvement[1]
10 mg/kg/day for 7 days100%100%[1]

Pharmacokinetic Properties

Pharmacokinetic studies in C57BL/6 mice have demonstrated that this compound possesses favorable properties for an orally administered therapeutic.

ParameterValueReference
Clearance (Cl)154.5 mL/min/kg[1]
Half-life (t1/2)2.9 hours[1]
Oral Bioavailability (%F)48.8%[1]
Plasma Protein Binding15.6%[1]
Solubility (PBS, pH 7.4)3.3 mg/mL[1]

Mechanism of Action

This compound is a nucleoside analog, and its proposed mechanism of action is the inhibition of the viral DNA-dependent RNA polymerase (DdRp).[1] As a nucleoside analog, it is likely phosphorylated intracellularly to its triphosphate form, which can then be incorporated into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication. While its inhibitory action on the Hepatitis C virus NS5B RNA polymerase has been described as causing chain termination, the precise interactions with the orthopoxvirus polymerase are a subject for further investigation.

Mechanism_of_Action UMM766 This compound (Enters Host Cell) Phosphorylation Intracellular Phosphorylation UMM766->Phosphorylation UMM766_TP This compound Triphosphate (Active Form) Phosphorylation->UMM766_TP Viral_Polymerase Orthopoxvirus DNA-dependent RNA Polymerase UMM766_TP->Viral_Polymerase RNA_Synthesis Viral RNA Transcription Viral_Polymerase->RNA_Synthesis Chain_Termination Chain Termination & Inhibition of Viral Replication RNA_Synthesis->Chain_Termination

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

High-Content Orthopoxvirus Infectivity Assay

This assay is a high-throughput method used for the initial screening and determination of the in vitro antiviral activity of compounds like this compound.

HCS_Workflow Cell_Seeding Seed Host Cells (e.g., Vero E6) in 96-well plates Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with Orthopoxvirus (e.g., VACV, MPXV) Compound_Addition->Virus_Infection Incubation Incubate for a defined period (e.g., 17-24 hours) Virus_Infection->Incubation Fix_and_Stain Fix cells and stain for viral antigens and cell nuclei Incubation->Fix_and_Stain Imaging Acquire images using a high-content imaging system Fix_and_Stain->Imaging Analysis Analyze images to quantify viral infection and cell viability Imaging->Analysis EC50_Calculation Calculate EC50 and CC50 values Analysis->EC50_Calculation

Caption: Workflow for the high-content screening assay.

Detailed Methodology:

  • Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a monolayer.

  • Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

  • Infection: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with the desired orthopoxvirus at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient for viral replication (typically 17-24 hours).

  • Staining: After incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific for a viral antigen and a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a DNA dye (e.g., DAPI).

  • Imaging and Analysis: The plates are imaged using an automated high-content imaging system. Image analysis software is used to count the total number of cells and the number of infected cells in each well.

  • Data Analysis: The percentage of infected cells is calculated for each compound concentration, and the data is used to generate dose-response curves and calculate the EC50 (the concentration at which 50% of viral infection is inhibited) and CC50 (the concentration at which 50% cytotoxicity is observed) values.

Murine Model of Orthopoxvirus Infection

The in vivo efficacy of this compound was evaluated in a well-established BALB/c mouse model of vaccinia virus infection.

Murine_Model_Workflow Acclimatization Acclimatize BALB/c mice Infection Intranasal challenge with a lethal or semi-lethal dose of VACV Acclimatization->Infection Treatment Oral gavage with this compound (1, 3, or 10 mg/kg/day) or vehicle Infection->Treatment Monitoring Daily monitoring of survival, body weight, and clinical signs of disease Treatment->Monitoring Endpoint Euthanasia at humane endpoints or at the end of the study period (e.g., 21 days) Monitoring->Endpoint Data_Analysis Analyze survival curves and changes in body weight Endpoint->Data_Analysis

Caption: Workflow for the in vivo efficacy study in a murine model.

Detailed Methodology:

  • Animals: Female BALB/c mice (e.g., 6-8 weeks old) are used for the study.

  • Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined lethal or semi-lethal dose of vaccinia virus (e.g., Western Reserve strain).

  • Treatment: Treatment with this compound or a vehicle control is initiated post-infection (e.g., 24 hours) and administered orally by gavage once daily for a specified duration (e.g., 7 days).

  • Monitoring: The animals are monitored daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).

  • Endpoints: The primary endpoint is survival over a defined period (e.g., 21 days). Secondary endpoints include changes in body weight and clinical scores.

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test to determine statistical significance between treatment groups.

Conclusion

This compound is a promising orally bioavailable antiviral compound with potent activity against a broad range of orthopoxviruses. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a murine model make it a strong candidate for further preclinical and clinical development for the treatment of human orthopoxvirus infections, including monkeypox and smallpox. Further studies are warranted to fully elucidate its mechanism of action against the orthopoxvirus DNA-dependent RNA polymerase and to evaluate its efficacy against other orthopoxvirus species in relevant animal models.

References

The chemical structure and properties of UMM-766.

Author: BenchChem Technical Support Team. Date: November 2025

A Potent Nucleoside Analog with Broad-Spectrum Anti-Orthopoxvirus Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

UMM-766 is a novel nucleoside analog identified as a potent and broad-spectrum inhibitor of orthopoxviruses, a genus of viruses that includes the causative agents of smallpox (variola virus), monkeypox, and vaccinia virus[1][2]. The recent global monkeypox outbreak has underscored the continued public health threat posed by orthopoxviruses and the need for effective medical countermeasures[2][3]. While approved treatments exist, the potential for drug-resistant strains to emerge necessitates the development of new therapeutics with distinct mechanisms of action[1][4]. This compound has demonstrated significant efficacy in both in vitro and in vivo models, positioning it as a promising candidate for further development[1][5]. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is chemically known as 7-fluoro-7-deaza-2′-C-methyladenosine[1][6]. As a nucleoside analog, its structure is designed to interfere with viral replication processes.

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action

This compound functions as a DNA-dependent RNA polymerase (DdRp) inhibitor[7][8]. As a nucleoside analog, it is likely metabolized within the host cell to its active triphosphate form. This active form can then be incorporated into the growing viral RNA chain during transcription, leading to premature chain termination and the inhibition of viral replication[7]. This mechanism of action is distinct from some other anti-poxvirus drugs, which may target DNA polymerase, highlighting its potential to be effective against strains resistant to other treatments[4].

UMM766_MOA cluster_cell Host Cell UMM766 This compound UMM766_TP This compound Triphosphate (Active Form) UMM766->UMM766_TP Cellular Kinases Viral_RNA_Polymerase Viral DNA-dependent RNA Polymerase (DdRp) UMM766_TP->Viral_RNA_Polymerase Incorporation Nascent_RNA Nascent Viral RNA Viral_RNA_Polymerase->Nascent_RNA RNA Synthesis Terminated_RNA Terminated Viral RNA Viral_RNA_Polymerase->Terminated_RNA Viral_DNA Viral DNA Template Viral_DNA->Viral_RNA_Polymerase Template Binding Inhibition Inhibition of Viral Replication Nascent_RNA->Inhibition Prevents Elongation Terminated_RNA->Inhibition

Caption: Proposed mechanism of action for this compound.

In Vitro Efficacy

This compound has demonstrated potent antiviral activity against a range of orthopoxviruses in various cell lines. The 50% effective concentration (EC50) values are summarized below.

VirusCell LineEC50 (µM)Selectivity Index (SI)Reference
Vaccinia Virus (VACV)RAW264.7<1>110[4]
Vaccinia Virus (VACV)MRC-5<1>3.7[4]
Rabbitpox VirusRAW264.7<1-[4]
Cowpox Virus (CPXV)RAW264.72.17-[4]
Cowpox Virus (CPXV)MRC-58.09-[4]

Note: The selectivity index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for viral targets over host cells.

In Vivo Studies

The efficacy of this compound has been evaluated in a murine model of orthopoxvirus infection.

Tolerability and Dosing

In BALB/c mice, this compound was well-tolerated at oral doses of 1, 3, and 10 mg/kg administered once daily for 7 days[4][8]. These findings are consistent with previous tolerability studies in rats and dogs, where 10 mg/kg was the highest tolerated dose[4].

Efficacy in a Vaccinia Virus Challenge Model

In a lethal and semi-lethal intranasal vaccinia virus (VACV) challenge model in BALB/c mice, post-exposure treatment with this compound resulted in a dose-dependent increase in survival[1][4]. The 10 mg/kg dose provided significant protection against disease, reduced viral load, and minimized lesions in the lungs and nasal cavity[1][3][8].

Dose (mg/kg)Outcome in VACV-infected miceReference
10Significant improvement in survival and reduction in respiratory damage[8]
10Greatly reduced lesions in the lung and nasal cavity[1]
1, 3, 10Dose-dependent increase in survival[4]

Experimental Protocols

High-Throughput Screening Assay

A high-throughput, high-content image-based phenotypic assay was utilized to screen a panel of small molecules from the Merck proprietary collection to identify inhibitors of orthopoxviruses[1][4].

HTS_Workflow Start Start: Merck Proprietary Small Molecule Library Plate_Cells Plate Host Cells (e.g., Vero 76) Start->Plate_Cells Add_Compounds Add Test Compounds (10 mM in DMSO) Plate_Cells->Add_Compounds Infect_Cells Infect with Orthopoxvirus (e.g., VACV) Add_Compounds->Infect_Cells Incubate Incubate Infect_Cells->Incubate Stain_Cells Fix and Stain Cells (e.g., DAPI, Viral Antigen) Incubate->Stain_Cells Image_Acquisition High-Content Imaging Stain_Cells->Image_Acquisition Image_Analysis Automated Image Analysis (Quantify Infection) Image_Acquisition->Image_Analysis Hit_Identification Identify Active Hits (e.g., this compound) Image_Analysis->Hit_Identification

Caption: High-throughput screening workflow.

Methodology:

  • Cell Plating: Host cells susceptible to orthopoxvirus infection (e.g., Vero 76 cells) are plated in multi-well plates.

  • Compound Addition: Test compounds, including this compound, are added to the wells.

  • Viral Infection: Cells are infected with an orthopoxvirus, such as vaccinia virus (Western Reserve strain)[1].

  • Incubation: Plates are incubated to allow for viral replication.

  • Staining: Cells are fixed and stained with fluorescent dyes to visualize cell nuclei and viral proteins.

  • Imaging: Plates are imaged using a high-content imaging system.

  • Analysis: Automated image analysis software is used to quantify the extent of viral infection in the presence of each compound.

  • Hit Identification: Compounds that significantly reduce viral infection without causing cytotoxicity are identified as hits.

In Vivo Efficacy Murine Model

Animal Model: BALB/c mice[4].

Challenge Virus: Vaccinia virus (VACV), administered via intranasal instillation[4].

Treatment: this compound administered orally at doses of 1, 3, and 10 mg/kg for 7 days, starting one day post-infection[1].

Endpoints:

  • Survival rate[4].

  • Changes in body weight[4].

  • Viral load in tissues[1].

  • Histopathological analysis of tissues, including lung and nasal cavity, to assess lesions[1][8].

InVivo_Workflow Start Start: BALB/c Mice Intranasal_Challenge Intranasal Challenge with Vaccinia Virus (VACV) Start->Intranasal_Challenge Group_Assignment Random Assignment to Treatment Groups Intranasal_Challenge->Group_Assignment Treatment_Phase Daily Oral Administration (Vehicle or this compound at 1, 3, 10 mg/kg) for 7 days Group_Assignment->Treatment_Phase Monitoring Daily Monitoring: - Survival - Body Weight Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis: - Viral Load in Tissues - Histopathology Monitoring->Endpoint_Analysis Results Results: Dose-dependent Increase in Survival Endpoint_Analysis->Results

Caption: In vivo efficacy experimental workflow.

Synthesis

The synthesis of this compound has been previously described[1][4]. While the detailed protocol is not provided in the primary efficacy publications, it is noted as a key enabling step for the biological evaluation of the compound.

Conclusion

This compound is a promising orally bioavailable nucleoside analog with potent and broad-spectrum activity against orthopoxviruses. Its distinct mechanism of action as a DNA-dependent RNA polymerase inhibitor makes it a valuable candidate for further development, particularly in the context of potential resistance to existing antiviral therapies. The robust in vivo efficacy demonstrated in a murine model provides a strong rationale for continued investigation of this compound as a potential therapeutic for human orthopoxvirus infections.

References

Technical Guide: Initial High-Throughput Screening and Identification of UMM-766 as a Potent Orthopoxvirus Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the high-throughput screening (HTS) process that led to the identification of UMM-766, a novel nucleoside analog with potent and broad-spectrum antiviral activity against multiple orthopoxviruses. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral discovery and development.

Introduction

The re-emergence of orthopoxvirus infections, such as the global Mpox outbreak, underscores the urgent need for effective medical countermeasures.[1][2][3] While existing treatments are available, the potential for drug-resistant strains necessitates the continued discovery of novel antiviral agents.[1][2] This guide details the successful application of a high-throughput, image-based phenotypic assay to screen a proprietary small molecule library, which ultimately identified this compound as a promising clinical candidate.[1]

This compound, a 7-fluoro-7-deaza-2'-C-methyladenosine compound, has demonstrated significant efficacy in both in vitro and in vivo models of orthopoxvirus infection.[4][5] This document outlines the core experimental protocols, presents key quantitative data from the initial screening and subsequent validation studies, and provides visual representations of the experimental workflow and the proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative data from the initial characterization of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 (µM)Selectivity Index (SI)
Vaccinia Virus (VACV)BSC-40<1>110
Vaccinia Virus (VACV)RAW 264.7<1>3.7
Rabbitpox Virus (RPXV)BSC-40>10>10
Rabbitpox Virus (RPXV)RAW 264.7<1>3.7
Cowpox Virus (CPXV)BSC-40>10>10

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Vaccinia Virus Infection

Treatment GroupDose (mg/kg/day)Survival Rate (%)
Vehicle Control-0
This compound10
This compound320
This compound1080

Data from a lethal intranasal challenge of BALB/c mice with Vaccinia Virus (VACV). Treatment was administered orally for 7 days post-infection.

Experimental Protocols

A high-content, image-based phenotypic assay was developed to screen a proprietary library of approximately 12,000 small molecules for inhibitors of orthopoxvirus replication.[1]

  • Cell Seeding: BSC-40 or RAW 264.7 cells were seeded into 384-well plates.[1]

  • Compound Addition: The small molecule library compounds were added to the wells.

  • Viral Infection: Cells were infected with Vaccinia Virus (VACV) at a multiplicity of infection (MOI) optimized to achieve greater than 60% infection in control wells.[1]

  • Incubation: Plates were incubated for a predetermined duration to allow for viral replication.

  • Immunofluorescence Staining: Cells were fixed and stained with antibodies specific for a viral protein and a nuclear counterstain (e.g., DAPI).

  • High-Content Imaging and Analysis: Plates were imaged using an automated high-content imaging system. Image analysis algorithms were used to quantify the number of infected cells and assess cytotoxicity based on cell number.

  • Hit Identification: Compounds that significantly reduced the percentage of infected cells without causing significant cytotoxicity were identified as primary hits.

Primary hits were further characterized to confirm their antiviral activity and determine their potency (EC50) and selectivity index (SI).

  • Dose-Response Studies: Serial dilutions of the hit compounds were prepared and tested against various orthopoxviruses, including Vaccinia Virus (VACV), Rabbitpox Virus (RPXV), and Cowpox Virus (CPXV), in multiple cell lines (e.g., BSC-40, RAW 264.7).[1]

  • EC50 Determination: The concentration of the compound that inhibited viral replication by 50% was calculated from the dose-response curves.

  • Cytotoxicity Assays: The cytotoxicity of the compounds on the host cells was determined using a standard assay (e.g., MTS assay) to measure cell viability.

  • Selectivity Index Calculation: The SI was calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50.

The in vivo efficacy of this compound was evaluated in a murine model of severe orthopoxvirus infection.[1]

  • Animal Model: BALB/c mice were used for the study.[1]

  • Viral Challenge: Mice were challenged with a lethal dose of Vaccinia Virus (VACV) via the intranasal route.[1][6]

  • Drug Administration: this compound was administered orally once daily for 7 days, starting 24 hours post-infection, at doses of 1, 3, and 10 mg/kg.[1][5] A vehicle control group was also included.

  • Monitoring: Animals were monitored daily for weight loss, signs of disease, and survival for 21 days.[4][5]

  • Pathology and Viral Load: On day 6 post-infection, a subset of animals from each group was euthanized, and tissues (lung and nasal cavity) were collected for histopathological analysis and determination of viral loads.[1][4]

Visualizations

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_invivo In Vivo Efficacy Library Small Molecule Library (~12,000 compounds) Assay High-Content Phenotypic Assay (Orthopoxvirus-infected cells) Library->Assay Imaging Automated Imaging & Analysis Assay->Imaging Hits Primary Hits Imaging->Hits DoseResponse Dose-Response & EC50 Determination Hits->DoseResponse Cytotoxicity Cytotoxicity & SI Calculation DoseResponse->Cytotoxicity BroadSpectrum Broad-Spectrum Activity Testing (VACV, RPXV, CPXV) Cytotoxicity->BroadSpectrum Lead Identification of this compound BroadSpectrum->Lead MurineModel Murine Model of Orthopoxvirus Infection Lead->MurineModel EfficacyTesting Efficacy Testing (Survival, Weight Loss, Viral Load) MurineModel->EfficacyTesting Candidate Promising Candidate for Development EfficacyTesting->Candidate

Caption: High-throughput screening workflow for the identification of this compound.

MoA_UMM766 cluster_virus Orthopoxvirus Replication Cycle cluster_drug This compound Action Viral_Entry Viral Entry Uncoating Uncoating & Genome Release Viral_Entry->Uncoating Viral_Polymerase Viral DNA-dependent RNA Polymerase (DdRp) Uncoating->Viral_Polymerase Transcription Viral mRNA Transcription Viral_Polymerase->Transcription Blocked_Transcription Inhibition of Viral Replication Translation Viral Protein Synthesis Transcription->Translation Replication Genome Replication Translation->Replication Assembly Virion Assembly & Egress Replication->Assembly UMM766 This compound (Nucleoside Analog) Inhibition Inhibition of DdRp UMM766->Inhibition Inhibition->Viral_Polymerase Blocks Activity Inhibition->Blocked_Transcription

Caption: Proposed mechanism of this compound as a viral RNA polymerase inhibitor.

Conclusion

The identification of this compound through a robust high-throughput screening campaign demonstrates the effectiveness of this approach in discovering novel antiviral agents.[1] The compound exhibits potent in vitro activity against a range of orthopoxviruses and has shown significant protective efficacy in a murine infection model.[1][2][3] The detailed methodologies and data presented in this guide provide a framework for the initial stages of antiviral drug discovery and highlight this compound as a promising candidate for further development to address the ongoing public health threat posed by orthopoxviruses.

References

UMM-766: An In-Depth Technical Guide on In Vitro Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity of UMM-766, a novel nucleoside analog with significant antiviral activity against orthopoxviruses. The data presented is primarily derived from a pivotal study by Mudhasani et al. (2024), which identified this compound through a high-content screening of a proprietary small molecule library.

Executive Summary

This compound is an orally bioavailable nucleoside analog identified as a potent inhibitor of orthopoxvirus replication. It demonstrates broad-spectrum activity against several members of the orthopoxvirus genus, including Vaccinia virus (VACV), Rabbitpox virus (RPXV), and Cowpox virus (CPXV). The mechanism of action is attributed to the inhibition of the viral DNA-dependent RNA polymerase (DdRp). This document outlines the quantitative measures of its antiviral efficacy and cellular toxicity, details the experimental protocols for these assessments, and provides visual representations of its mechanism and the workflow for its discovery.

Data Presentation: In Vitro Potency and Selectivity Index

The antiviral activity and cytotoxicity of this compound were evaluated in various cell lines against different orthopoxviruses. The key metrics for its performance are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

The quantitative data for this compound and the reference inhibitor, ST-246, are summarized in the tables below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Various Orthopoxviruses [1]

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
VACVMRC50.94>30>31.8
VACVRAW264.70.29>30>102.4
RPXVMRC54.15>30>7.2
RPXVRAW264.70.27>30>110.3
CPXVMRC58.08>30>3.7
CPXVRAW264.72.1724.313.82
MPXVBJ-5ta0.19>30>158.7
MPXVVeroE60.42>30>71.8

Table 2: In Vitro Antiviral Activity and Cytotoxicity of ST-246 (Reference Inhibitor) against Various Orthopoxviruses [1]

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
VACVMRC50.004>30>750
VACVRAW264.70.0045>30>666.7
CPXVMRC50.006>30>500.0
MPXVBJ-5ta<0.00137>30>2189.8
MPXVVeroE60.00137>30>2189.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

High-Content Imaging-Based Antiviral Assay

This assay was utilized to determine the EC50 of this compound against various orthopoxviruses.

  • Cell Plating: Host cells (e.g., MRC-5, RAW264.7) were seeded into 96-well plates at a density that ensures a confluent monolayer on the day of infection.

  • Compound Preparation and Addition: this compound was serially diluted to create a range of concentrations. The diluted compound was then added to the cell plates.

  • Virus Infection: Cells were infected with the respective orthopoxvirus at a pre-determined multiplicity of infection (MOI) to achieve optimal infection rates for imaging analysis.

  • Incubation: The plates were incubated for a specific duration (e.g., 16-48 hours), allowing for viral replication and spread.

  • Immunofluorescence Staining:

    • Cells were fixed with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Cell membranes were permeabilized (e.g., with 0.1% Triton X-100).

    • A primary antibody targeting a viral antigen (e.g., rabbit anti-vaccinia virus antibody) was added and incubated.

    • After washing, a fluorescently labeled secondary antibody was added and incubated.

    • Cell nuclei were counterstained with a nuclear stain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Plates were imaged using a high-content imaging system.

    • Image analysis software was used to automatically identify and count the total number of cells (based on nuclear staining) and the number of infected cells (based on viral antigen fluorescence).

  • Data Analysis: The percentage of infected cells was calculated for each compound concentration. The EC50 value was determined by fitting a dose-response curve to the data.

Cytotoxicity Assay

The CC50 of this compound was determined in parallel with the antiviral assay to assess its effect on cell viability.

  • Cell Plating and Compound Addition: This was performed as described in the antiviral assay protocol (Sections 3.1.1 and 3.1.2).

  • Incubation: The plates were incubated for the same duration as the antiviral assay, but without the addition of any virus.

  • Cell Viability Measurement:

    • The total number of viable cells was quantified. In the context of the high-content assay, this was achieved by counting the number of intact nuclei per well.

    • Alternatively, a standard cell viability assay (e.g., CellTiter-Glo®) could be used.

  • Data Analysis: The percentage of cell viability relative to untreated control cells was calculated for each compound concentration. The CC50 value was determined by fitting a dose-response curve to the data.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

UMM-766_Mechanism_of_Action cluster_cell Host Cell Cytoplasm cluster_virus Orthopoxvirus Replication UMM766 This compound (Prodrug) UMM766_MP This compound Monophosphate UMM766->UMM766_MP Host Kinases UMM766_DP This compound Diphosphate UMM766_MP->UMM766_DP Host Kinases UMM766_TP This compound Triphosphate (Active Form) UMM766_DP->UMM766_TP Host Kinases DdRp Viral DNA-dependent RNA Polymerase (DdRp) UMM766_TP->DdRp Inhibition Viral_DNA Viral DNA Template Viral_DNA->DdRp Viral_RNA Viral RNA Transcript DdRp->Viral_RNA Transcription

Caption: Mechanism of action of this compound.

Experimental Workflow: High-Content Screening for Antiviral Discovery

Antiviral_Screening_Workflow start Start: Compound Library plate_cells 1. Plate Host Cells (e.g., MRC-5, RAW264.7) start->plate_cells add_compounds 2. Add Library Compounds (One per well) plate_cells->add_compounds infect_cells 3. Infect with Orthopoxvirus (e.g., VACV) add_compounds->infect_cells incubation 4. Incubate (16-48 hours) infect_cells->incubation staining 5. Fix, Permeabilize & Stain (Viral Antigen & Nuclei) incubation->staining imaging 6. High-Content Imaging staining->imaging analysis 7. Image Analysis (% Infection & Cell Count) imaging->analysis hit_id 8. Hit Identification (High % Inhibition) analysis->hit_id dose_response 9. Dose-Response & SI Calculation (EC50, CC50) hit_id->dose_response end Lead Candidate (this compound) dose_response->end

Caption: High-content screening workflow for antiviral drug discovery.

References

Foundational Studies on the Antiviral Effects of UMM-766: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research on UMM-766, a novel nucleoside analog with significant antiviral properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's efficacy, mechanism of action, and the experimental protocols used in its initial characterization.

Introduction

This compound, chemically identified as 7-fluoro-7-deaza-2′-C-methyladenosine, is a promising antiviral candidate identified through a high-throughput screening of over 12,000 compounds from the Merck proprietary sample collection.[1] It has demonstrated potent, broad-spectrum activity against several members of the Orthopoxvirus genus, which includes viruses of significant public health concern like the Mpox virus and the variola virus (the causative agent of smallpox).[2][3][4] This document summarizes the pivotal in vitro and in vivo studies that form the basis of our current understanding of this compound's antiviral effects.

Mechanism of Action

The precise mechanism of action of this compound against orthopoxviruses is the subject of ongoing investigation. However, its structural class as a nucleoside analog provides strong indications of its function. Prior research on this compound showed it could decrease the replication of Hepatitis C virus (HCV) RNA by acting as a chain terminator for the NS5B RNA-dependent RNA polymerase.[1][5] It is hypothesized that this compound acts similarly against orthopoxviruses, likely by inhibiting the viral DNA-dependent RNA polymerase (DdRp), thereby disrupting the transcription of viral genes and halting replication.[5] The development of countermeasures with distinct mechanisms of action is critical to prevent the emergence of drug-resistant viral strains.[1]

cluster_virus Orthopoxvirus Replication Cycle cluster_drug This compound Intervention V_Entry Viral Entry V_Uncoat Uncoating V_Entry->V_Uncoat V_DNA Viral DNA in Cytoplasm V_Uncoat->V_DNA V_Trans Transcription (DdRp) V_DNA->V_Trans V_RNA Viral mRNA V_Trans->V_RNA V_Rep Replication & Assembly V_RNA->V_Rep V_Exit New Virions V_Rep->V_Exit UMM766 This compound UMM766->V_Trans Inhibition of DNA-dependent RNA Polymerase (DdRp) & RNA Chain Termination

Figure 1: Proposed mechanism of action for this compound against orthopoxviruses.

In Vitro Efficacy

This compound was evaluated for its antiviral activity against multiple orthopoxviruses in different cell lines. The compound exhibited potent inhibition of viral replication, as summarized by the 50% effective concentration (EC50) values.

Table 1: In Vitro Antiviral Activity of this compound

Virus Cell Line EC₅₀ (µM) Selective Index (SI)
Vaccinia Virus (VACV) RAW264.7 < 1 > 110
Vaccinia Virus (VACV) MRC-5 < 1 > 10.9
Rabbitpox Virus (RPXV) RAW264.7 < 1 > 3.7
Cowpox Virus (CPXV) RAW264.7 2.17 > 50.7
Cowpox Virus (CPXV) MRC-5 8.09 > 13.6

Data sourced from Microbiology Spectrum.[1]

The results indicate that this compound is highly effective against VACV and RPXV, with EC50 values below 1 µM.[1] The antiviral activity was observed to be less pronounced in MRC-5 cells compared to RAW264.7 cells.[1]

In Vivo Efficacy in a Murine Model

The protective effects of this compound were assessed in a murine model of severe orthopoxvirus infection using BALB/c mice.

Table 2: In Vivo Efficacy of this compound against Vaccinia Virus

Animal Model Virus Strain Challenge Dose (PFU) Treatment Group (mg/kg) Administration Treatment Duration Outcome
BALB/c Mice Vaccinia Virus (VACV) 5.5 x 10⁵ (Intranasal) 1, 3, or 10 Oral Gavage 7 Days (Starting Day 1 post-infection) Dose-dependent increase in survival; reduced lung and nasal cavity lesions.[2][3]

Data sourced from Microbiology Spectrum and associated publications.[1][2][3]

Treatment with this compound resulted in a dose-dependent increase in survival following a lethal viral challenge.[2][6] Animals in the 10 mg/kg dosing group showed significantly reduced lesions in the lungs and nasal cavity, and viral levels were markedly lower compared to the vehicle control group.[2][3]

Experimental Protocols

The discovery and initial characterization of this compound involved a high-content, image-based phenotypic assay.

  • Compound Library: Targeted compounds from the Merck proprietary sample collection were provided as 10 mM DMSO solutions.[1][7] The library included compounds with mechanisms known to target essential orthopoxvirus enzymes, such as polymerase and protease inhibitors.[7]

  • Cells and Viruses: Murine macrophage cells (RAW264.7) and human lung fibroblast cells (MRC-5) were used. The Western Reserve strain of VACV, the Brighton Red Strain of CPXV, and the Utrecht strain of RPXV were utilized for the infection assays.[7]

  • Assay Protocol: An image-based assay was developed in a 384-well format.[7] Optimal conditions for cell number, multiplicity of infection (MOI), and infection duration were established to ensure greater than 60% of cells were infected with a Z-factor > 0.5.[7] After infection and compound treatment, cells were subjected to immunofluorescence staining to detect viral antigens. Automated image analysis was used to enumerate the antigen-expressing cells to quantify viral inhibition.[7]

A Prepare 384-well plates with RAW264.7 or MRC-5 cells B Add this compound and other library compounds A->B C Infect cells with Orthopoxvirus (VACV, CPXV, etc.) B->C D Incubate for optimal duration C->D E Fix and permeabilize cells D->E F Immunofluorescence staining for viral antigens E->F G High-Content Imaging & Automated Analysis F->G H Calculate EC₅₀ and Selective Index (SI) G->H

Figure 2: Workflow for the in vitro high-throughput screening of this compound.

All animal experiments were approved by the USAMRIID Institutional Animal Care and Use Committee (IACUC).[1]

  • Animal Model: BALB/c mice (7-week-old or 10-11 week-old) were used for the efficacy studies.[1] The use of older mice was found to reduce the level of cachexia.[1]

  • Virus Challenge: Mice were anesthetized with isoflurane and exposed to an intranasal challenge with a target dose of 5.5 x 10⁵ Plaque Forming Units (PFU) of VACV on Day 0.[1][3]

  • Drug Administration: Starting on Day 1 post-exposure, animals were administered 1, 3, or 10 mg/kg of this compound or a vehicle control via oral gavage.[1][3] The treatment continued daily for 7 days.[1]

  • Monitoring and Endpoints: Animals were monitored for 21 days for weight changes, signs of disease, and survival.[1][3] A subset of animals was euthanized on Day 6 for pathology studies, including histopathology and immunohistochemistry (IHC) to assess tissue damage and viral protein presence.[1]

Conclusion

The foundational studies on this compound establish it as a potent, orally bioavailable inhibitor of orthopoxviruses.[1][2] Its efficacy in both in vitro and in vivo models underscores its potential as a medical countermeasure for diseases like Mpox.[3][4] Future research will likely focus on elucidating the specific molecular interactions with the viral polymerase and further evaluating its safety and efficacy profile in advanced preclinical models.

References

Methodological & Application

Application Notes and Protocols: UMM-766 in a Murine Model for Orthopoxvirus Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766 is a novel, orally bioavailable nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.[1][2][3] Identified through a high-throughput phenotypic screening of a proprietary small molecule library, this compound presents a promising therapeutic candidate for the treatment of orthopoxvirus infections, including monkeypox and smallpox.[1][2][4][5] Preclinical evaluation in a murine model of severe orthopoxvirus disease has shown that orally administered this compound can significantly improve survival, reduce viral load, and mitigate disease-associated pathology.[1][2][5] These findings highlight the potential of this compound as a medical countermeasure to address the public health threat posed by emerging and re-emerging orthopoxviruses.[2][4][5][6]

Quantitative Data Summary

The efficacy of this compound has been evaluated in a lethal murine model of vaccinia virus (VACV) infection. The following tables summarize the key quantitative outcomes from these studies.

Table 1: Survival Rate in VACV-Infected BALB/c Mice Treated with this compound

Treatment Group (Oral Administration)Dosage (mg/kg/day)Survival Rate (%)Median Survival (days)Statistical Significance (p-value vs. Vehicle)
Vehicle Control (PBS)-08-
This compound1108Not specified
This compound33080.0048
This compound10Not specifiedNot specified< 0.0001

Data derived from a lethal VACV challenge model in 7-week-old BALB/c mice. Treatment was administered for 7 days starting 24 hours post-infection.[1]

Table 2: Histopathological Findings in Lungs of VACV-Infected Mice (Day 6 Post-Infection)

Treatment GroupDosage (mg/kg/day)Cumulative Pathology ScorePoxvirus Protein Presence (IHC)
Vehicle Control-HighWidespread
This compound1ModeratePresent
This compound3LowMinimal
This compound10MinimalRare

Pathology scores are based on the extent and intensity of lesions, including inflammation, edema, and hyperplasia.[1][5]

Signaling Pathway and Mechanism of Action

As a nucleoside analog, this compound is hypothesized to inhibit viral replication by interfering with the viral DNA polymerase. Once metabolized into its active triphosphate form, it can be incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.

G cluster_cell Host Cell Cytoplasm cluster_virus Orthopoxvirus UMM766 This compound (Prodrug) ActiveForm This compound Triphosphate (Active Form) UMM766->ActiveForm Cellular Kinases ViralPolymerase Orthopoxvirus DNA Polymerase ActiveForm->ViralPolymerase Competitive Inhibition ViralDNA Viral DNA Replication ViralPolymerase->ViralDNA Mediates ChainTermination Chain Termination & Inhibition of Replication ViralPolymerase->ChainTermination Orthopoxvirus Orthopoxvirus Replication Cycle Orthopoxvirus->ViralPolymerase Requires

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following protocols are based on the methodologies described for the in vivo evaluation of this compound in a murine model.[1]

In Vivo Efficacy in a Murine Orthopoxvirus Model

This protocol describes a lethal challenge model to assess the post-exposure efficacy of this compound.

  • Animal Model:

    • Species: Mouse

    • Strain: BALB/c

    • Age: 7 weeks (for severe disease model) or 11-12 weeks (for semi-lethal model).[1][7]

    • Sex: Not specified, but consistency across groups is critical.

  • Materials:

    • This compound compound

    • Vehicle (e.g., Phosphate Buffered Saline - PBS)

    • Vaccinia virus (VACV), Western Reserve strain

    • Anesthetic (e.g., isoflurane)

    • Oral gavage needles

    • Standard animal housing and monitoring equipment

  • Procedure:

    • Acclimatization: Acclimatize mice to laboratory conditions for a minimum of 72 hours before the experiment.

    • Virus Challenge:

      • Anesthetize mice via isoflurane inhalation.

      • Administer an intranasal challenge of 5.5 x 10⁵ plaque-forming units (PFU) of VACV in a small volume (e.g., 10-20 µL).[1][5] This route of infection mimics the natural transmission of orthopoxviruses.[1]

    • Group Assignment: Randomly assign mice to treatment and control groups (n=10 per group is recommended for survival studies).[1]

    • Treatment:

      • Starting 24 hours post-infection, orally administer this compound or vehicle once daily for 7 consecutive days.[1][5]

      • Prepare this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg).[1]

    • Monitoring and Endpoints:

      • Monitor animals daily for 21 days for survival, body weight changes, and clinical signs of disease.[1]

      • Humanely euthanize animals that meet pre-defined euthanasia criteria (e.g., >25-30% weight loss, severe respiratory distress).[1][8]

      • For interim analysis (e.g., on Day 6), a subset of animals (n=4 per group) can be euthanized for tissue collection.[1][5]

  • Data Analysis:

    • Survival curves are plotted using the Kaplan-Meier method and compared using the Log-rank (Mantel-Cox) test.[5]

    • Body weight changes are typically plotted as a percentage of the initial weight.

Histopathological Analysis

This protocol outlines the assessment of tissue pathology to determine the effect of this compound on virus-induced lesions.

  • Procedure:

    • Tissue Collection: At specified time points (e.g., Day 6 or Day 21), humanely euthanize a subset of mice.[1]

    • Perform a full necropsy and collect relevant tissues, with a focus on the lungs and nasal cavity.[1]

    • Tissue Processing:

      • Fix tissues in 10% neutral buffered formalin.

      • Embed fixed tissues in paraffin.

      • Section tissues and mount on slides.

    • Staining:

      • Hematoxylin and Eosin (H&E) Staining: For general histopathological evaluation.

      • Immunohistochemistry (IHC): To detect poxvirus proteins using a specific antibody.

    • Scoring:

      • A veterinary pathologist should blindly score the slides.

      • Develop a scoring system based on the severity and extent of lesions (e.g., inflammation, edema, hyperplasia, necrosis).[1][5]

      • Cumulative scores can be calculated for each animal and averaged per group for comparison.[1][5]

Experimental Workflow

The following diagram illustrates the workflow for evaluating the in vivo efficacy of this compound.

G cluster_setup Experimental Setup cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A Acclimatize BALB/c Mice D Intranasal VACV Challenge (Day 0) A->D B Prepare this compound Dosing Solutions F Oral Administration (this compound or Vehicle) Days 1-7 B->F C Prepare VACV Inoculum C->D E Randomize into Treatment Groups D->E E->F G Daily Monitoring (Survival, Weight) Days 1-21 F->G H Interim Tissue Collection (Day 6) G->H I Terminal Tissue Collection (Day 21) G->I J Survival Curve Analysis G->J K Weight Change Analysis G->K L Histopathology & IHC Scoring H->L I->L

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a promising antiviral candidate that demonstrates significant protective efficacy in a murine model of orthopoxvirus infection. The data indicate a dose-dependent improvement in survival and a reduction in viral pathology. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar nucleoside analogs against pathogenic orthopoxviruses. Continued research is warranted to fully elucidate its mechanism of action and to advance its development as a clinical countermeasure.[2]

References

Oral Administration and Dosing of UMM-766 in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oral administration and dosing of UMM-766 in animal studies, based on findings from a murine model of orthopoxvirus infection. This compound is a novel, orally available nucleoside analog demonstrating potent and broad-spectrum antiviral activity against various orthopoxviruses.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo efficacy studies of this compound in a lethal and semi-lethal murine model of vaccinia virus (VACV) infection.[2]

Table 1: Tolerability of Orally Administered this compound in BALB/c Mice

Dosage (mg/kg/day)Administration RouteDurationObservation PeriodOutcome
1Oral7 days14 daysWell-tolerated
3Oral7 days14 daysWell-tolerated
10Oral7 days14 daysWell-tolerated

Data derived from a study where BALB/c mice were dosed once daily for 7 days and monitored for signs of toxicity.[2]

Table 2: Efficacy of this compound in a Lethal VACV Challenge Model in BALB/c Mice

Treatment GroupDosage (mg/kg/day)Survival Rate (%)
Vehicle Control-0
This compound10100

Mice were challenged intranasally with a lethal dose of VACV and treated for 7 days starting on Day 1 post-exposure.[2]

Table 3: Efficacy of this compound in a Semi-Lethal VACV Challenge Model in BALB/c Mice

Treatment GroupDosage (mg/kg/day)Survival Rate (%)
Vehicle Control-60
This compound160
This compound380
This compound10100

Mice were challenged intranasally with a semi-lethal dose of VACV and treated for 7 days starting on Day 1 post-exposure.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the oral administration of this compound in a murine model.

Animal Model
  • Species: Mouse

  • Strain: BALB/c[2]

  • Age: 7 weeks old[4]

  • Housing: Facilities should be fully accredited by the Association for Assessment and Accreditation of Laboratory Animal Care International (AAALAC). All experimental protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

This compound Formulation and Oral Administration
  • Formulation: The synthesis of this compound (7-fluoro-7-deaza-2′-C-methyladenosine) has been described previously.[6] For oral administration, this compound is typically formulated in a suitable vehicle. While the specific vehicle used in the cited study is not detailed, common vehicles for oral gavage in mice include 0.5% methylcellulose or a similar suspension agent.

  • Administration Route: Oral gavage.

  • Dosing Regimen: Once daily for 7 consecutive days, starting 24 hours after viral challenge.[2]

  • Dosages: 1, 3, and 10 mg/kg body weight.[2][4]

Murine Orthopoxvirus Infection Model
  • Virus: Vaccinia virus (VACV), Western Reserve strain.[6]

  • Challenge Route: Intranasal.[2]

  • Challenge Dose:

    • Lethal Model: 5.5 × 10^5 PFU (Plaque Forming Units) per mouse.[2]

    • Semi-lethal Model: A lower, non-specified dose that results in approximately 60% mortality in the vehicle control group.

  • Procedure:

    • Anesthetize 7-week-old BALB/c mice.

    • Administer the VACV challenge dose intranasally in a small volume (e.g., 20-30 µL).

    • Monitor animals daily for changes in weight and clinical signs of disease.[2]

    • Begin this compound or vehicle control treatment 24 hours post-infection.

Efficacy Evaluation
  • Survival: Monitor and record survival daily for a period of 21 days post-infection.[2]

  • Weight Change: Weigh animals daily and plot the percentage change in body weight over time.[2]

  • Pathology:

    • At specified time points (e.g., Day 6 post-exposure), euthanize a subset of animals from each group (n=4).[4]

    • Harvest tissues such as lungs and nasal cavity.[1][7]

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score lesions based on the extent and intensity of inflammation, edema, hyperplasia, infiltrates, and occlusions.[4]

  • Viral Load:

    • Collect tissues at specified time points.

    • Homogenize tissues and determine viral titers using a standard plaque assay on a suitable cell line (e.g., Vero cells).

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a DNA-dependent RNA polymerase (DdRp) inhibitor in orthopoxvirus replication.

UMM766_Mechanism_of_Action cluster_virus Orthopoxvirus Replication Cycle cluster_drug This compound Action DNA Viral DNA RNA_Polymerase Viral DNA-dependent RNA Polymerase (DdRp) DNA->RNA_Polymerase mRNA Viral mRNA RNA_Polymerase->mRNA Proteins Viral Proteins mRNA->Proteins Replication Viral Genome Replication Proteins->Replication Replication->DNA UMM_766 This compound (Nucleoside Analog) UMM_766->RNA_Polymerase

Caption: Proposed mechanism of action of this compound in inhibiting orthopoxvirus replication.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating the in vivo efficacy of this compound.

UMM766_In_Vivo_Workflow start Start acclimatize Acclimatize 7-week-old BALB/c Mice start->acclimatize challenge Intranasal VACV Challenge acclimatize->challenge randomize Randomize into Treatment Groups challenge->randomize treat Oral Administration (Vehicle or this compound) Daily for 7 Days randomize->treat monitor Daily Monitoring: - Survival - Weight Change - Clinical Signs treat->monitor pathology Pathology Sub-study (Day 6 Euthanasia) monitor->pathology end End of Study (Day 21) monitor->end analyze Data Analysis: - Survival Curves - Weight Change Plots - Pathology Scores - Viral Titers pathology->analyze end->analyze

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for High-Content Imaging Assays to Evaluate UMM-766 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766 is a novel nucleoside inhibitor demonstrating potent, broad-spectrum antiviral activity against various orthopoxviruses, including vaccinia virus (VACV), monkeypox virus (MPXV), and cowpox virus (CPXV).[1][2][3] Identified through high-throughput, image-based phenotypic screening, this compound has shown efficacy in reducing viral replication and lesions in murine models of orthopoxvirus infection.[1][2][4] The mechanism of action is thought to be distinct from existing treatments like brincidofovir and may involve the inhibition of the viral DNA-dependent RNA polymerase.[5]

High-content imaging (HCI), also known as high-content screening (HCS), is a powerful technology that combines automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple phenotypic parameters in cells.[6][7] This approach is particularly well-suited for antiviral drug discovery, as it allows for the detailed characterization of a compound's effect on viral infection, host cell signaling pathways, and overall cell health in a single assay.[8][9]

These application notes provide detailed protocols for utilizing high-content imaging to evaluate the antiviral activity of this compound against orthopoxviruses. The described assays are designed to quantify viral replication and to investigate the compound's impact on key host cell signaling pathways known to be modulated by orthopoxvirus infection, such as the MAPK/ERK and NF-κB pathways.

Quantitative Data Summary

The antiviral activity of this compound against various orthopoxviruses has been determined in different cell lines. The half-maximal effective concentration (EC50) and cytotoxicity concentration (CC50) values are summarized below.

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Vaccinia virus (VACV)RAW264.7<1>110>110
Vaccinia virus (VACV)MRC-5<1>100>100
Rabbitpox virus (RPXV)RAW264.7<1>110>110
Cowpox virus (CPXV)RAW264.72.17>110>50.7
Cowpox virus (CPXV)MRC-58.09>100>12.4

Table 1: Antiviral Activity and Cytotoxicity of this compound. Data sourced from literature.[1][7]

Experimental Protocols

High-Content Imaging Assay for Viral Replication

This protocol describes a quantitative method to assess the inhibition of orthopoxvirus replication by this compound using immunofluorescence staining of a viral antigen.

Materials:

  • Cells: Vero E6, BSC-40, or MRC-5 cells

  • Virus: Vaccinia virus (VACV), strain Western Reserve

  • Compound: this compound

  • Plates: 96-well or 384-well, black-walled, clear-bottom imaging plates

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Infection medium (e.g., DMEM with 2% FBS)

    • Fixation solution: 4% paraformaldehyde (PFA) in PBS

    • Permeabilization buffer: 0.1% Triton X-100 in PBS

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

    • Primary antibody: Rabbit anti-vaccinia virus polyclonal antibody

    • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

    • Nuclear stain: Hoechst 33342

    • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells into 96-well imaging plates at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in infection medium.

    • Remove the culture medium from the cell plate and add 50 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls.

  • Virus Infection:

    • Dilute VACV in infection medium to achieve a multiplicity of infection (MOI) of 0.1.

    • Add 50 µL of the virus suspension to each well (except for mock-infected controls).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Immunofluorescence Staining:

    • Carefully aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with rabbit anti-vaccinia virus antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Capture at least four fields per well with 10x or 20x objectives, using channels for DAPI (nuclei) and FITC (viral antigen).

    • Analyze the images using an automated image analysis software.

      • Segmentation: Identify individual cells based on the nuclear stain (Hoechst).

      • Quantification: Measure the intensity of the viral antigen stain (Alexa Fluor 488) within the cytoplasm of each cell.

      • Scoring: Classify cells as infected or uninfected based on a fluorescence intensity threshold determined from mock-infected and virus-infected controls.

      • Data Output: Calculate the percentage of infected cells for each treatment condition.

High-Content Imaging Assay for NF-κB p65 Nuclear Translocation

This protocol measures the effect of this compound on the nuclear translocation of the NF-κB p65 subunit, a key event in the inflammatory response that is often modulated by viral infections.[9][10][11][12]

Materials:

  • Cells: A549 or HeLa cells

  • Virus: Vaccinia virus (VACV), strain Western Reserve

  • Compound: this compound

  • Inducer: Tumor Necrosis Factor-alpha (TNF-α)

  • Reagents: Same as for the viral replication assay, with the following additions:

    • Primary antibody: Rabbit anti-NF-κB p65 antibody

    • Secondary antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the viral replication assay protocol.

  • Virus Infection: Infect cells with VACV at an MOI of 1 for 6-8 hours.

  • Induction of NF-κB Translocation: Add TNF-α to a final concentration of 20 ng/mL and incubate for 30 minutes at 37°C.

  • Immunofluorescence Staining:

    • Follow the staining procedure from the viral replication assay, using the anti-NF-κB p65 primary antibody and the corresponding Alexa Fluor 568-conjugated secondary antibody. Co-stain with Hoechst 33342.

  • Image Acquisition and Analysis:

    • Acquire images using channels for DAPI (nuclei) and TRITC (NF-κB p65).

    • Segmentation: Identify the nucleus and cytoplasm of each cell.

    • Quantification: Measure the mean fluorescence intensity of NF-κB p65 in both the nuclear and cytoplasmic compartments.

    • Data Output: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. An increase in this ratio indicates nuclear translocation.

High-Content Imaging Assay for MAPK/ERK Pathway Activation

This protocol assesses the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation and nuclear translocation of ERK1/2.[2][8]

Materials:

  • Cells: HeLa or A549 cells

  • Virus: Vaccinia virus (VACV), strain Western Reserve

  • Compound: this compound

  • Reagents: Same as for the viral replication assay, with the following additions:

    • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

    • Secondary antibody: Alexa Fluor 647-conjugated goat anti-rabbit IgG

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the viral replication assay protocol.

  • Virus Infection: Infect cells with VACV at an MOI of 1 for 4-6 hours.

  • Immunofluorescence Staining:

    • Follow the staining procedure from the viral replication assay, using the anti-phospho-ERK1/2 primary antibody and the corresponding Alexa Fluor 647-conjugated secondary antibody. Co-stain with Hoechst 33342.

  • Image Acquisition and Analysis:

    • Acquire images using channels for DAPI (nuclei) and Cy5 (phospho-ERK).

    • Segmentation: Identify the nucleus and cytoplasm of each cell.

    • Quantification: Measure the mean fluorescence intensity of phospho-ERK in both the nuclear and cytoplasmic compartments.

    • Data Output: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. An increase in this ratio indicates pathway activation.

Visualizations

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment and Infection cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition and Analysis A Seed Cells in 96/384-well Plate B Incubate Overnight A->B C Add this compound Dilutions B->C D Infect with Orthopoxvirus C->D E Fix and Permeabilize D->E F Block E->F G Primary Antibody Incubation F->G H Secondary Antibody and Nuclear Stain Incubation G->H I High-Content Imaging H->I J Image Segmentation I->J K Feature Extraction J->K L Data Analysis K->L

Figure 1: Experimental workflow for high-content imaging assays.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_virus Vaccinia Virus Inhibition TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65-p50-IκBα (Inactive) IkBa->NFkB_complex p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p65->NFkB_complex p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50->NFkB_complex p50_nuc p50 p50->p50_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation DNA DNA p65_nuc->DNA p50_nuc->DNA Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Transcription VACV_inhibition VACV Proteins VACV_inhibition->IKK Inhibits VACV_inhibition->p65_nuc Inhibits Translocation MAPK_ERK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Viral Proteins Ras Ras Growth_Factors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK ERK->p_ERK p_ERK_nuc p-ERK p_ERK->p_ERK_nuc Translocation Transcription_Factors Transcription Factors (e.g., EGR-1) p_ERK_nuc->Transcription_Factors Activates Gene_expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_expression Transcription

References

Techniques for assessing UMM-766 efficacy against vaccinia virus (VACV).

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to assess the efficacy of UMM-766, a pan-caspase inhibitor, against vaccinia virus (VACV). The protocols detailed below cover key virological assays and the underlying mechanism of action.

Introduction to this compound

This compound is a derivative of IML-2, a known viral entry inhibitor. As a pan-caspase inhibitor, this compound is designed to block virus-induced apoptosis, a common mechanism employed by poxviruses like VACV to facilitate their replication and spread. By inhibiting caspases, particularly the key inflammatory caspase-1, this compound aims to reduce viral progeny and mitigate the host's inflammatory response to infection. The following protocols are designed to quantify the antiviral efficacy of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experiments. Researchers should populate these tables with their own experimental results for clear comparison and analysis.

Table 1: Plaque Reduction Assay - this compound Efficacy Against VACV

This compound Concentration (µM)Average Plaque CountPercent Inhibition (%)IC50 (µM)
0 (Vehicle Control)0
1
5
10
25
50

Table 2: Viral Yield Reduction Assay - this compound Efficacy Against VACV

This compound Concentration (µM)Viral Titer (PFU/mL)Log Reduction
0 (Vehicle Control)0
1
5
10
25
50

Table 3: Caspase-1 Activation Assay - Effect of this compound on VACV-Infected Cells

This compound Concentration (µM)Caspase-1 Activity (Relative Fluorescence Units)Percent Inhibition (%)
0 (Vehicle Control)0
1
5
10
25
50

Experimental Protocols

1. Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% Fetal Bovine Serum (FBS)

  • Vaccinia virus (VACV) stock of known titer

  • This compound compound

  • Overlay medium (e.g., 1% methylcellulose in 2x DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

  • Virus Preparation: Dilute VACV stock in serum-free DMEM to a concentration that will produce 50-100 plaques per well.

  • Infection:

    • Wash the confluent cell monolayer twice with phosphate-buffered saline (PBS).

    • Pre-incubate the diluted virus with an equal volume of the this compound dilutions for 1 hour at 37°C.

    • Add the virus-compound mixture to the respective wells.

    • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Overlay:

    • After the incubation period, remove the inoculum.

    • Overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until distinct plaques are visible.

  • Staining and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the virus control (no compound). Determine the 50% inhibitory concentration (IC50) using a dose-response curve.

2. Viral Yield Reduction Assay

This assay measures the effect of the compound on the production of infectious viral progeny.

Materials:

  • Vero E6 cells

  • cDMEM with 10% FBS

  • VACV stock

  • This compound compound

  • 24-well plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 24-well plates to achieve a confluent monolayer.

  • Compound Treatment and Infection:

    • Wash the cell monolayer with PBS.

    • Treat the cells with various concentrations of this compound in serum-free DMEM for 1 hour prior to infection.

    • Infect the cells with VACV at a multiplicity of infection (MOI) of 0.1.

    • Incubate for 1 hour at 37°C.

  • Incubation:

    • Remove the inoculum and wash the cells with PBS to remove unbound virus.

    • Add fresh cDMEM containing the respective concentrations of this compound.

    • Incubate for 24-48 hours at 37°C.

  • Virus Harvest:

    • After the incubation period, subject the plates to three freeze-thaw cycles to lyse the cells and release the viral progeny.

    • Collect the supernatant containing the virus.

  • Titration: Determine the viral titer in the supernatant of each sample by performing a standard plaque assay as described above.

  • Data Analysis: Compare the viral titers from the this compound-treated wells to the vehicle control to determine the log reduction in viral yield.

3. Caspase-1 Activation Assay

This assay quantifies the activity of caspase-1, a key enzyme in the inflammatory response and apoptosis, to confirm the mechanism of action of this compound.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (if using THP-1)

  • VACV stock

  • This compound compound

  • Caspase-1 activity assay kit (e.g., containing a fluorogenic substrate like Ac-YVAD-AMC)

  • 96-well black plates with clear bottoms

Protocol:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

  • Compound Treatment and Infection:

    • Wash the differentiated cells.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Infect the cells with VACV at an appropriate MOI (e.g., 1-5).

  • Incubation: Incubate for the desired time period (e.g., 6-24 hours) to allow for caspase-1 activation.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the caspase-1 assay kit.

  • Caspase-1 Activity Measurement:

    • Add the cell lysate to a 96-well black plate.

    • Add the fluorogenic caspase-1 substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).

  • Data Analysis: Calculate the percent inhibition of caspase-1 activity for each this compound concentration relative to the infected, untreated control.

Visualizations

G cluster_workflow Plaque Reduction Assay Workflow A Seed Vero E6 cells in 6-well plates E Infect cell monolayer A->E B Prepare serial dilutions of this compound D Pre-incubate virus with this compound B->D C Dilute VACV stock C->D D->E F Add overlay medium with this compound E->F G Incubate for 48-72 hours F->G H Fix, stain, and count plaques G->H I Calculate % inhibition and IC50 H->I

Caption: Workflow for the Plaque Reduction Neutralization Assay.

G cluster_workflow Viral Yield Reduction Assay Workflow A Seed Vero E6 cells in 24-well plates B Pre-treat cells with this compound A->B C Infect cells with VACV (MOI 0.1) B->C D Incubate for 24-48 hours C->D E Harvest virus by freeze-thaw cycles D->E F Determine viral titer by plaque assay E->F G Calculate log reduction in viral yield F->G

Caption: Workflow for the Viral Yield Reduction Assay.

G cluster_pathway Proposed Signaling Pathway of this compound Action VACV Vaccinia Virus Infection ProCasp1 Pro-caspase-1 VACV->ProCasp1 activates Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage Apoptosis Apoptosis & Inflammation Casp1->Apoptosis ViralRep Viral Replication & Spread Apoptosis->ViralRep UMM766 This compound UMM766->Casp1 inhibits

Caption: Proposed mechanism of this compound in inhibiting VACV-induced apoptosis.

Application Notes and Protocols: In Vivo Efficacy Testing of UMM-766

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for conducting in vivo efficacy studies of UMM-766, a novel investigational compound. The protocols outlined below are designed to assess the anti-tumor activity of this compound in a xenograft mouse model. These guidelines will ensure robust and reproducible data generation for the evaluation of this compound's therapeutic potential.

Hypothetical Signaling Pathway of this compound

To provide a conceptual framework for the mechanism of action, the following diagram illustrates a potential signaling pathway inhibited by this compound, leading to apoptosis of cancer cells.

UMM766_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis UMM766 This compound UMM766->mTOR

Caption: Hypothetical this compound signaling pathway.

Experimental Protocols

Animal Model and Tumor Cell Line
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116).

  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Tumor Implantation and Randomization
  • Harvest HCT116 cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Dosing and Administration
  • Vehicle Control: 0.5% (w/v) methylcellulose in sterile water.

  • This compound Treatment Groups:

    • Low Dose: 10 mg/kg

    • Mid Dose: 30 mg/kg

    • High Dose: 100 mg/kg

  • Positive Control: An established chemotherapeutic agent (e.g., 5-Fluorouracil at 20 mg/kg).

  • Administration Route: Oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Dosing Schedule: Once daily (QD) for 21 consecutive days.

Monitoring and Endpoints
  • Tumor Volume: Measure tumor volume three times per week.

  • Body Weight: Record body weight three times per week as an indicator of toxicity.

  • Clinical Observations: Monitor mice daily for any signs of distress or toxicity.

  • Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after 21 days of treatment. Euthanize mice and collect tumors, blood, and major organs for further analysis.

Experimental Workflow

The following diagram outlines the key steps of the in vivo efficacy study.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase (21 Days) arrow arrow CellCulture Cell Culture (HCT116) TumorImplantation Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Dosing Daily Dosing Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint & Sample Collection Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis

Caption: In vivo efficacy testing workflow.

Data Presentation

Quantitative data from the study should be summarized in the following tables for clear comparison.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control---
This compound10
This compound30
This compound100
Positive Control20

Table 2: Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight at Day 1 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Body Weight Change (%)
Vehicle Control-
This compound10
This compound30
This compound100
Positive Control20

Table 3: Tumor Weight at Endpoint

Treatment GroupDose (mg/kg)Mean Tumor Weight at Necropsy (g) ± SEMp-value vs. Vehicle
Vehicle Control--
This compound10
This compound30
This compound100
Positive Control20

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of this compound. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process. The provided templates for data presentation will ensure clarity and ease of interpretation of the study outcomes.

Application Notes and Protocols for Evaluating UMM-766's Impact on Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMM-766, a novel nucleoside analog, has demonstrated potent and broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.[1][2][3] As a nucleoside analog, its mechanism of action is likely the inhibition of viral DNA or RNA synthesis.[4] Specifically, it has been suggested that this compound may act as a DNA-dependent RNA polymerase inhibitor.[4] This document provides detailed application notes and experimental protocols for researchers to effectively evaluate the impact of this compound on orthopoxvirus replication. The provided methodologies cover essential in vitro assays to determine the compound's efficacy, selectivity, and mechanism of action.

Data Presentation

The antiviral activity and cytotoxicity of this compound against various orthopoxviruses can be summarized to compare its efficacy and therapeutic window. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) are key parameters. The SI, calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic potential.[5]

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Vaccinia Virus (VACV)RAW 264.7<1>110>110[6]
Vaccinia Virus (VACV)MRC-5<1>37>37[6]
Cowpox Virus (CPXV)RAW 264.72.17>110>50.7[6][7]
Cowpox Virus (CPXV)MRC-58.09>37>4.6[6][7]
Rabbitpox Virus (RPXV)RAW 264.7<1>110>110[6]

Mandatory Visualizations

Orthopoxvirus Replication Cycle and Potential this compound Target

Orthopoxvirus_Replication Orthopoxvirus Replication Cycle and this compound Inhibition cluster_host_cell Host Cell Cytoplasm Entry 1. Entry (Fusion or Endocytosis) Uncoating 2. Uncoating & Core Release Entry->Uncoating Early_Transcription 3. Early Transcription (Viral RNA Polymerase) Uncoating->Early_Transcription Early_Proteins 4. Early Protein Synthesis Early_Transcription->Early_Proteins DNA_Replication 5. Viral DNA Replication (Viral DNA Polymerase) Early_Proteins->DNA_Replication Intermediate_Transcription 6. Intermediate Transcription DNA_Replication->Intermediate_Transcription Intermediate_Proteins 7. Intermediate Protein Synthesis Intermediate_Transcription->Intermediate_Proteins Late_Transcription 8. Late Transcription Intermediate_Proteins->Late_Transcription Late_Proteins 9. Late Protein Synthesis (Structural Proteins) Late_Transcription->Late_Proteins Assembly 10. Virion Assembly (Immature Virions) Late_Proteins->Assembly Maturation 11. Maturation (Intracellular Mature Virions - IMV) Assembly->Maturation Wrapping 12. Wrapping by Golgi Membranes Maturation->Wrapping EEV_Formation 13. Extracellular Enveloped Virions (EEV) Wrapping->EEV_Formation Egress 14. Egress EEV_Formation->Egress This compound This compound (Nucleoside Analog) This compound->Early_Transcription Inhibition This compound->Intermediate_Transcription This compound->Late_Transcription caption Orthopoxvirus replication cycle and the putative inhibitory step of this compound.

Caption: Orthopoxvirus replication cycle and the putative inhibitory step of this compound.

Experimental Workflow for Antiviral Compound Evaluation

Antiviral_Workflow Workflow for Evaluating this compound Antiviral Activity Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Cell_Culture Culture Host Cells (e.g., Vero, MRC-5, RAW 264.7) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Prep->Cytotoxicity_Assay Treatment Treat Cells with this compound Dilutions Compound_Prep->Treatment Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction, qPCR) Cell_Culture->Antiviral_Assay Quantification_Cyto Quantify Cell Viability Cytotoxicity_Assay->Quantification_Cyto Infection Infect Cells with Orthopoxvirus Antiviral_Assay->Infection Infection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Quantification_Anti Quantify Viral Replication Incubation->Quantification_Anti Data_Analysis Data Analysis Quantification_Cyto->Data_Analysis Quantification_Anti->Data_Analysis Calculate_CC50 Calculate CC50 Data_Analysis->Calculate_CC50 Calculate_EC50 Calculate EC50 Data_Analysis->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_CC50->Calculate_SI Calculate_EC50->Calculate_SI End End Calculate_SI->End caption Experimental workflow for assessing the antiviral efficacy and cytotoxicity of this compound.

Caption: Experimental workflow for assessing antiviral efficacy and cytotoxicity of this compound.

Orthopoxvirus Evasion of Innate Immune Signaling

Immune_Evasion Orthopoxvirus Evasion of Host Innate Immunity cluster_host_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Viral PAMPs (dsRNA, DNA) PRRs Pattern Recognition Receptors (RIG-I, MDA5, cGAS) PAMPs->PRRs Signaling_Adaptors Signaling Adaptors (MAVS, STING) PRRs->Signaling_Adaptors TBK1_IKK TBK1 / IKKε Signaling_Adaptors->TBK1_IKK NFkB_Pathway NF-κB Pathway Signaling_Adaptors->NFkB_Pathway IRF3_7 IRF3 / IRF7 TBK1_IKK->IRF3_7 IFN_Induction Type I Interferon (IFN-α/β) Induction IRF3_7->IFN_Induction Transcription IRF3_7_nuc p-IRF3/7 IRF3_7->IRF3_7_nuc Translocation NFkB_Pathway->IFN_Induction Transcription NFkB_nuc NF-κB NFkB_Pathway->NFkB_nuc Translocation IFN_Gene IFN Gene Expression IRF3_7_nuc->IFN_Gene NFkB_nuc->IFN_Gene Orthopox_Proteins Orthopoxvirus Evasion Proteins (e.g., E3L, C6) Orthopox_Proteins->PRRs Inhibition Orthopox_Proteins->Signaling_Adaptors Inhibition Orthopox_Proteins->IRF3_7 Inhibition Orthopox_Proteins->NFkB_Pathway Inhibition caption Orthopoxvirus proteins inhibit key steps in the host's innate immune signaling pathways.

Caption: Orthopoxvirus proteins inhibit key steps in host innate immune signaling pathways.

Experimental Protocols

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of plaques by 50% (EC50).

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate host cells (e.g., Vero E6, BSC-40)

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Orthopoxvirus stock of known titer (PFU/mL)

  • Overlay medium (e.g., 1% methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Virus Dilution: Dilute the virus stock in culture medium to a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and add the serially diluted this compound compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells.

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the fixed cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Quantitative PCR (qPCR) for Viral Load Determination

This method quantifies the amount of viral DNA in infected cell cultures treated with this compound.

Materials:

  • This compound stock solution

  • Host cells and orthopoxvirus stock

  • Cell culture medium

  • DNA extraction kit

  • Primers and probe specific for a conserved orthopoxvirus gene (e.g., E9L DNA polymerase)

  • qPCR master mix

  • qPCR instrument

Protocol:

  • Experimental Setup: Seed cells in a multi-well plate and infect with the orthopoxvirus as described in the plaque reduction assay. Treat the infected cells with serial dilutions of this compound.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • DNA Extraction: At the end of the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, specific primers and probe, and the extracted DNA.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol.

  • Data Analysis: Generate a standard curve using known quantities of viral DNA. Quantify the viral DNA in the experimental samples by comparing their Ct values to the standard curve. Calculate the reduction in viral DNA copy number in this compound-treated cells compared to the untreated virus control to determine the EC50.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of this compound (CC50).

Materials:

  • This compound stock solution

  • Host cells

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" (no compound) to represent 100% cell viability.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-4 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

Troubleshooting & Optimization

Strategies to improve the bioavailability of UMM-766.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the bioavailability of the investigational compound UMM-766.

Compound Profile: this compound

This compound is a promising therapeutic agent with significant preclinical efficacy. However, its development is hampered by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and moderate to low intestinal permeability. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a challenge for this compound?

Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. The low bioavailability of this compound is a result of several factors:

  • Low Aqueous Solubility: this compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Permeability: The compound struggles to pass through the intestinal epithelial cell layer to enter the bloodstream.

  • First-Pass Metabolism: A portion of the absorbed drug may be metabolized by enzymes in the intestinal wall and liver before it can reach systemic circulation.

Q2: What are the primary strategies for improving the bioavailability of this compound?

Strategies focus on overcoming the twin challenges of solubility and permeability. They can be broadly categorized into formulation-based and chemical modification approaches. Formulation strategies are generally preferred initially to avoid altering the intrinsic activity of the molecule. Key approaches include:

  • Particle Size Reduction: Micronization and nanocrystal technology increase the surface area-to-volume ratio, enhancing dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state increases its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can keep the drug in a solubilized state in the GI tract and may enhance absorption via lymphatic pathways.

  • Use of Excipients: Incorporating solubility enhancers, permeation enhancers, and efflux pump inhibitors (e.g., P-glycoprotein inhibitors) can improve absorption.

Q3: How do I select the most appropriate bioavailability enhancement strategy for this compound?

The selection process is a multi-step, data-driven approach. It begins with a thorough understanding of the compound's physicochemical properties and the primary barriers to its absorption. The following workflow provides a general decision-making framework.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation A Characterize this compound (Solubility, Permeability, LogP) B Identify Primary Barrier A->B C Solubility-Limited? B->C D Permeability-Limited? C->D No E Particle Size Reduction (Nanocrystals) C->E Yes F Amorphous Solid Dispersion (ASD) C->F Yes G Lipid-Based Formulation (SEDDS) C->G Yes H Permeation Enhancers Efflux Inhibitors D->H Yes I In Vitro Screening (Dissolution, Permeability) D->I No E->D F->D G->D H->I J In Vivo PK Study (Rodent Model) I->J G A 1. Formulate this compound (e.g., ASD, Nanocrystal) B 2. In Vitro Dissolution (Biorelevant Media) A->B C 3. In Vitro Permeability (Caco-2 Assay) B->C D Lead Formulation Candidate? C->D E 4. In Vivo PK Study (Rodent Model) D->E Yes I Reformulate / Re-evaluate D->I No F 5. Analyze PK Parameters (Cmax, AUC, Tmax) E->F G Bioavailability Goal Met? F->G H Proceed to Further Development G->H Yes G->I No

Technical Support Center: UMM-766 Treatment Protocols in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UMM-766 in preclinical animal models of orthopoxvirus infection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available nucleoside analog identified as a potent, broad-spectrum antiviral agent against multiple members of the orthopoxvirus family.[1][2][3] Its mechanism of action is as a nucleoside inhibitor, which interferes with viral replication.[1][2] It has also been described as a DNA-dependent RNA polymerase (DdRp) inhibitor.[4]

Q2: In what animal model has this compound been tested?

A2: this compound has been evaluated in a BALB/c mouse model of orthopoxvirus infection.[1][2] The studies have used both male and female mice of varying ages (6 to 12 weeks old) to assess the compound's efficacy in both lethal and semi-lethal models of infection.[1][4][5]

Q3: What is the recommended route of administration and vehicle?

A3: In the described studies, this compound was administered via oral gavage. The vehicle used for the control group was saline (PBS).[1]

Q4: What is a typical treatment regimen (dose and duration)?

A4: A typical treatment regimen involves a once-daily oral administration for 7 consecutive days, starting one day after viral exposure.[1][2] Doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg have been tested.[1][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High mortality in the 10 mg/kg treatment group Toxicity at the highest dose: While a 10 mg/kg dose was found to be the most effective, it's possible that in combination with other experimental variables (e.g., older or more sensitive mouse strains), it could lead to toxicity. A tolerability study in rats and dogs indicated 10 mg/kg as the highest tolerable dose.[1]Action: Conduct a preliminary maximum tolerated dose (MTD) study in your specific mouse strain and age group. Observe animals for signs of toxicity such as changes in behavior, appearance, and weight loss for 14 days.[1]
Low or no efficacy at the 1 mg/kg or 3 mg/kg dose Insufficient dose: The efficacy of this compound is dose-dependent. The 1 mg/kg dose resulted in only 10% survival, and the 3 mg/kg dose resulted in 30% survival in a severe infection model.[1]Action: Ensure accurate dosing. For a more significant therapeutic effect, the 10 mg/kg dose is recommended as it provides superior survival advantage.[1]
Variability in disease severity and outcomes Age of mice: The severity of vaccinia virus (VACV) infection in the murine model is influenced by the age of the animals. Younger mice (e.g., 7 weeks old) tend to develop a more severe disease compared to older mice (e.g., 11-12 weeks old).[1][5]Action: Standardize the age of the mice used in your experiments to reduce variability. Select the age group that is most appropriate for your experimental goals (e.g., younger mice for a more severe disease model).[1]
Difficulty in assessing therapeutic effect Inappropriate endpoints: Relying solely on survival may not capture the full therapeutic effect of this compound.Action: In addition to survival, monitor changes in body weight and conduct histopathological analysis of tissues like the lungs and nasal cavity to assess the reduction in lesions and viral load.[1][2][5]

Data Presentation

Table 1: this compound Efficacy in a Murine Model of Severe Orthopoxvirus Infection

Treatment GroupDose (mg/kg)Administration RouteDosing RegimenSurvival RateMedian Survival (days)
Vehicle ControlN/AOral GavageOnce daily for 7 days0%8
This compound1Oral GavageOnce daily for 7 days10%8
This compound3Oral GavageOnce daily for 7 days30%8
This compound10Oral GavageOnce daily for 7 daysSignificantly higher than other groupsSignificantly higher than other groups

Data synthesized from studies in a severe murine model of orthopoxvirus infection.[1]

Table 2: this compound Tolerability in BALB/c Mice

Dose (mg/kg)Administration RouteDosing RegimenObservation Period (days)Outcome
1Oral GavageOnce daily for 7 days14Well-tolerated
3Oral GavageOnce daily for 7 days14Well-tolerated
10Oral GavageOnce daily for 7 days14Well-tolerated

Based on a drug tolerability study in BALB/c mice.[1]

Experimental Protocols

In Vivo Efficacy Study of this compound in a Murine Orthopoxvirus Model

  • Animal Model: Use 6- to 11-week-old, male and female BALB/c mice.[1] The age of the mice can be adjusted to modulate disease severity, with younger mice (7 weeks) exhibiting a more severe phenotype.[1][5]

  • Viral Challenge: Anesthetize mice using isoflurane and infect them via intranasal instillation with a target dose of 5.5 × 10^5 PFU of vaccinia virus (VACV) on Day 0.[1]

  • Treatment Groups: Prepare at least four groups of animals (n=10 per group):

    • Vehicle control (e.g., saline)

    • This compound (1 mg/kg)

    • This compound (3 mg/kg)

    • This compound (10 mg/kg)

  • Drug Administration: Starting on Day 1 post-infection and continuing for 7 consecutive days, administer the assigned treatment by oral gavage once daily.[1]

  • Monitoring: Monitor the animals for 21 days post-infection for:[1]

    • Survival

    • Body weight changes

    • Signs of disease progression

  • Pathology: For a more detailed analysis, a subset of animals (n=4 per group) can be euthanized on Day 6 post-exposure for histopathological examination of tissues such as the lungs and nasal cavity. Tissues from surviving animals can also be collected at the end of the study (Day 21).[1][5]

Visualizations

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis animal_model Select BALB/c Mice (7-11 weeks old) viral_challenge Intranasal VACV Challenge (5.5 x 10^5 PFU) Day 0 animal_model->viral_challenge treatment_start Initiate Treatment Day 1 viral_challenge->treatment_start treatment_groups Administer Daily via Oral Gavage: - Vehicle (PBS) - this compound (1, 3, 10 mg/kg) treatment_start->treatment_groups daily_monitoring Daily Monitoring: - Survival - Weight - Clinical Signs treatment_start->daily_monitoring treatment_end Conclude Treatment Day 7 treatment_groups->treatment_end histopathology Scheduled Euthanasia & Histopathology Day 6 daily_monitoring->histopathology study_end End of Study Day 21 daily_monitoring->study_end dose_response_logic cluster_doses Dose Levels cluster_outcomes Observed Outcomes start Initiate this compound Treatment dose_1 1 mg/kg start->dose_1 dose_3 3 mg/kg start->dose_3 dose_10 10 mg/kg start->dose_10 outcome_low Low Efficacy (10% Survival) dose_1->outcome_low outcome_moderate Moderate Efficacy (30% Survival) dose_3->outcome_moderate outcome_high Superior Efficacy (Significant Survival Advantage) dose_10->outcome_high

References

UMM-766 Synthesis and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of UMM-766.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions in a direct question-and-answer format.

Question: My reaction yield for this compound is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, which is an ester formed from 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline, can stem from several factors.

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Ensure your starting materials, particularly the indole carboxylic acid, are completely dry, as water can interfere with the reaction. Extend the reaction time or slightly increase the temperature, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Sub-optimal Coupling Agents: The choice and amount of coupling agent (e.g., DCC, EDC) are critical.

    • Solution: Use fresh, high-purity coupling agents. An excess of the coupling agent may be required, but gross excess can lead to difficult-to-remove byproducts.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps.

    • Solution: During aqueous extraction, ensure the pH is optimized to keep your product in the organic layer. When performing column chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4) to avoid overly broad fractions that are difficult to concentrate without loss.

Question: I am observing multiple spots on my TLC plate after the reaction, indicating impurities. What are these byproducts and how can I remove them?

Answer: The presence of multiple spots on a TLC plate suggests the formation of side products or unreacted starting materials.

  • Unreacted Starting Materials: The most common "impurities" are often unreacted 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid or 8-hydroxyquinoline.

  • Coupling Agent Byproducts: If using a carbodiimide coupling agent like DCC or EDC, urea byproducts are formed. These are often insoluble in the reaction solvent and can be removed by filtration. However, some may be soluble and require chromatographic separation.

  • Side Reactions: Self-condensation or other side reactions of the indole starting material can occur under harsh conditions.

Solutions for Purification:

  • Filtration: If a precipitate (likely a urea byproduct) is observed, filter the reaction mixture before proceeding with the aqueous workup.

  • Aqueous Wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any unreacted acidic starting material.

  • Column Chromatography: This is the most effective method for separating this compound from closely related impurities. A silica gel column is typically used.

Experimental Protocols & Data

General Synthesis Workflow

The synthesis of this compound typically involves the coupling of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 8-hydroxyquinoline.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis A 1-(cyclohexylmethyl)-1H- indole-3-carboxylic acid E Combine & Stir (0°C to RT) A->E B 8-Hydroxyquinoline B->E C Coupling Agent (e.g., EDC) C->E D Solvent (e.g., DCM) D->E F Aqueous Wash (e.g., NaHCO3, Brine) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Solvent Evaporation G->H I Silica Gel Column Chromatography H->I J Purity Analysis (HPLC, NMR) I->J K Final Product: This compound J->K

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impure Product

If post-reaction analysis shows significant impurities, a logical approach can identify the source of the issue.

G A Impure product detected (TLC/HPLC) B Analyze crude product by LC-MS A->B C Masses correspond to starting materials? B->C D Masses correspond to coupling agent byproducts? C->D No E Incomplete reaction. Optimize time/temp. C->E Yes F Inefficient workup. Filter before extraction. D->F Yes G Unknown byproducts present. Optimize reaction conditions (e.g., lower temp). D->G No H Refine purification strategy. Adjust chromatography solvent system. E->H F->H G->H

Caption: Decision tree for troubleshooting an impure this compound product.

Table 1: Typical Column Chromatography Parameters

This table provides a starting point for the purification of this compound using silica gel column chromatography. The exact solvent ratio may need to be optimized based on TLC analysis.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes / Ethyl Acetate Gradient
Initial Eluent 95:5 (Hexanes:Ethyl Acetate)
Final Eluent 80:20 (Hexanes:Ethyl Acetate)
Monitoring TLC with UV visualization (254 nm)
Expected Rf ~0.35 in 90:10 (Hexanes:Ethyl Acetate)

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

This compound is a synthetic cannabinoid and is chemically known as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester. It is also referred to as quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate.

Q2: What are the recommended storage conditions for this compound?

As with many indole derivatives, this compound may be sensitive to light, air, and heat. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at -20°C, and protected from light.

Q3: Which analytical techniques are best for confirming the purity and identity of the final product?

A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the chemical structure and identify the presence of any impurities containing protons or carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the purity of the final compound, often providing a quantitative percentage (e.g., >98%).

Technical Support Center: Managing UMM-766 Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of UMM-766 during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential stability issues with this compound.

Diagram of Troubleshooting Workflow

cluster_0 Start: Experimental Anomaly cluster_1 Initial Checks cluster_2 Analytical Assessment cluster_3 Problem Identification cluster_4 Resolution start Inconsistent or unexpected experimental results with this compound check_storage Verify this compound storage conditions (temperature, light, humidity) start->check_storage check_prep Review solution preparation (solvent, concentration, handling) start->check_prep run_hplc Perform Stability-Indicating HPLC Analysis check_storage->run_hplc check_prep->run_hplc compare_hplc Compare chromatogram to reference standard run_hplc->compare_hplc degradation_peaks Presence of unexpected peaks? compare_hplc->degradation_peaks main_peak_reduced Significant reduction in main this compound peak area? degradation_peaks->main_peak_reduced Yes contact_support Contact technical support for further assistance degradation_peaks->contact_support No, but results still anomalous discard_sample Discard compromised stock and prepare fresh solution main_peak_reduced->discard_sample Yes main_peak_reduced->contact_support No review_protocols Review and optimize storage and handling protocols discard_sample->review_protocols review_protocols:e->contact_support:w

Caption: Troubleshooting workflow for this compound stability issues.

Issue Potential Cause Recommended Action
Reduced Potency or Inconsistent Results Degradation of this compound due to improper storage.Verify storage conditions. This compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. Solutions in DMSO can be stored at -80°C or -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Contamination of stock solution.Prepare a fresh stock solution from a new aliquot of this compound powder.
Appearance of New Peaks in HPLC Analysis Chemical degradation of this compound.Perform a forced degradation study to identify potential degradation products. The primary degradation pathway is likely hydrolysis of the N-glycosidic bond, yielding 7-fluoro-7-deazaadenine and the corresponding sugar moiety.
Interaction with solvent or other experimental components.Ensure the use of high-purity, anhydrous solvents. Evaluate potential interactions with other reagents in your experimental setup.
Physical Changes in Solid this compound (e.g., color change, clumping) Exposure to moisture or light.Store solid this compound in a tightly sealed container in a desiccator, protected from light. If physical changes are observed, it is recommended to use a fresh, unopened vial.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended long-term storage conditions for solid this compound?

    • A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for at least 12 months.[1]

  • Q2: How should I store this compound after dissolving it in a solvent?

    • A2: this compound is soluble in DMSO at 10 mM.[1] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability, where they can be kept for up to 6 months.[1]

  • Q3: Is this compound sensitive to light?

Stability and Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: As a nucleoside analog, this compound is susceptible to hydrolysis of the N-glycosidic bond, which would result in the formation of the free base (7-fluoro-7-deazaadenine) and the ribose derivative. Deamination is another potential, though likely slower, degradation pathway for adenosine analogs.

  • Q5: How can I detect this compound degradation?

    • A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to detect and quantify this compound and its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development.

  • Q6: What is the impact of this compound degradation on its biological activity?

    • A6: Degradation of this compound will likely lead to a loss of its antiviral activity.[3] The primary degradation product, 7-fluoro-7-deazaadenine, may have different biological activities or cytotoxic effects compared to the parent compound.

Experimental Protocols

  • Q7: Can you provide a general protocol for a forced degradation study of this compound?

    • A7: A forced degradation study can help identify potential degradation products and validate a stability-indicating analytical method. Here is a general protocol:

      Diagram of Forced Degradation Workflow

      cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep_solution Prepare this compound solution (e.g., 1 mg/mL in 50:50 acetonitrile:water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation thermal Thermal Degradation (e.g., 80°C in solution) prep_solution->thermal photolytic Photolytic Degradation (ICH Q1B guidelines) prep_solution->photolytic hplc_analysis Analyze samples by Stability-Indicating HPLC-UV acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis lcms_analysis Characterize degradation products by LC-MS/MS hplc_analysis->lcms_analysis

      Caption: General workflow for a forced degradation study of this compound.

      Methodology:

      • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

      • Stress Conditions:

        • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and heat at 60°C for several hours.

        • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH and heat at 60°C for several hours.

        • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

        • Thermal Degradation: Heat the this compound solution at 80°C.

        • Photolytic Degradation: Expose the this compound solution to light according to ICH Q1B guidelines.

      • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

      • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The peak purity of the this compound peak should be monitored using a photodiode array (PDA) detector. Characterize the structure of any significant degradation products using LC-MS/MS.

  • Q8: What would be a good starting point for a stability-indicating HPLC method for this compound?

    • A8: Based on methods for similar nucleoside analogs, a reverse-phase HPLC method would be appropriate.

      Table of HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 6.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Biological Implications of Degradation

  • Q9: What are the potential biological consequences if this compound degrades?

    • A9: The primary consequence is a loss of the intended antiviral efficacy. Additionally, the degradation products themselves may have unintended biological activities. For example, the 7-deazapurine core (pyrrolo[2,3-d]pyrimidine) is a privileged scaffold in medicinal chemistry and is found in various kinase inhibitors and other biologically active molecules.[4][5] Therefore, the formation of 7-fluoro-7-deazaadenine could potentially lead to off-target effects.

      Hypothetical Signaling Pathway Affected by a Degradation Product

      cluster_0 Degradation cluster_1 Potential Off-Target Effect UMM766 This compound Degradation Hydrolysis UMM766->Degradation DegradationProduct 7-fluoro-7-deazaadenine Degradation->DegradationProduct Kinase Cellular Kinase (e.g., Adenosine Kinase) DegradationProduct->Kinase Inhibition? Signaling Downstream Signaling (e.g., Proliferation, Apoptosis) Kinase->Signaling Modulation

      Caption: Hypothetical pathway of this compound degradation and potential off-target effects.

References

Validation & Comparative

Validating the Anti-Orthopoxvirus Activity of UMM-766: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of zoonotic orthopoxviruses, such as monkeypox virus, and the persistent threat of variola virus highlight the need for a robust pipeline of effective antiviral therapeutics. While several drugs are approved or used off-label for the treatment of orthopoxvirus infections, the potential for drug resistance necessitates the development of novel countermeasures. This guide provides a comparative analysis of UMM-766, a novel nucleoside analog, against established anti-orthopoxvirus agents: Tecovirimat, Brincidofovir, and Cidofovir. The information presented is supported by available experimental data to aid in the evaluation of this compound's potential as a clinical candidate.

Executive Summary

This compound is an orally bioavailable nucleoside analog identified as 7-fluoro-7-deaza-2'-C-methyladenosine. It has demonstrated potent, broad-spectrum antiviral activity against multiple orthopoxviruses in vitro and has shown protective efficacy in a murine model of severe orthopoxvirus infection.[1][2] Its mechanism of action is believed to be distinct from current therapies, potentially targeting the viral DNA-dependent RNA polymerase.[3][4] This guide compares the in vitro and in vivo activity, mechanism of action, and experimental protocols related to this compound and its key comparators.

In Vitro Antiviral Activity and Cytotoxicity

The in vitro potency of an antiviral compound is a critical determinant of its potential for therapeutic success. The half-maximal effective concentration (EC50) represents the concentration of a drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Table 1: Comparative In Vitro Anti-Orthopoxvirus Activity (EC50 in µM)

Compound/DrugVaccinia virus (VACV)Monkeypox virus (MPXV)Cowpox virus (CPXV)Variola virus (VARV)Cell Line(s)
This compound <1[1]-2.17 - 8.09[5]-MRC-5, RAW264.7[5]
Tecovirimat 0.009 - 0.01[3][5]0.014 - 0.039[5]0.48[3]0.016 - 0.067[5]Vero, MRC-5[3][6]
Brincidofovir ~0.2 - 1.2[7]~0.2 - 1.2[7]~0.2 - 1.2[7]0.05 - 0.21[7]Vero, HFF[4][7]
Cidofovir 20.61 - 46.2[8]-~42[9]-HeLa-S3, HFF[8][9]

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Table 2: Comparative Cytotoxicity (CC50 in µM) and Selectivity Index (SI)

Compound/DrugCC50 (µM)Cell Line(s)Selectivity Index (SI = CC50/EC50) vs. VACV
This compound >110 (RAW264.7), >3.7 (MRC-5)[1]MRC-5, RAW264.7[1]>110 (in RAW264.7)[1]
Tecovirimat >50[3]Vero, others[3][6]>5555
Brincidofovir ~15[4]Vero[4]~135[4]
Cidofovir >317[9]HFF[9]>10[9]

In Vivo Efficacy

Preclinical animal models are essential for evaluating the in vivo efficacy of antiviral candidates. The following table summarizes available data from murine models of orthopoxvirus infection.

Table 3: Comparative In Vivo Efficacy in Murine Models

Compound/DrugAnimal ModelVirus ChallengeKey Findings
This compound BALB/c miceVaccinia virus (intranasal)Dose-dependent increase in survival; reduced lesions in lung and nasal cavity; markedly lower viral levels.[1][2]
Tecovirimat MiceCowpox virus, Vaccinia virusProtective efficacy against lethal challenge.[3]
Brincidofovir MiceEctromelia virusReduces mortality.[4]
Cidofovir BALB/c miceCowpox virus (intranasal)80-100% protection from mortality with a single dose post-challenge.[10]

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets of antiviral drugs is crucial for predicting their efficacy, potential for resistance, and use in combination therapies.

  • This compound: As a nucleoside analog, this compound is thought to interfere with viral nucleic acid synthesis. Evidence suggests it may act as an inhibitor of the viral DNA-dependent RNA polymerase, a key enzyme in the transcription of the viral genome.[3][4] This mechanism is distinct from the other antivirals discussed.

  • Tecovirimat: This drug targets the p37 protein (encoded by the F13L gene), which is essential for the formation of the extracellular enveloped virus (EEV).[11] By inhibiting p37, Tecovirimat prevents the wrapping of mature virions (MVs) and their subsequent release from the infected cell, thereby limiting cell-to-cell spread.[11]

  • Brincidofovir and Cidofovir: Both are nucleotide analogs that target the viral DNA polymerase.[10][12] Cidofovir must be phosphorylated by cellular enzymes to its active diphosphate form.[12] Brincidofovir is a lipid conjugate prodrug of cidofovir, which enhances its oral bioavailability and intracellular delivery, leading to higher concentrations of the active cidofovir diphosphate within infected cells.[12] The active metabolite is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

Orthopoxvirus_Replication_Cycle cluster_cell Host Cell cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Egress Virus Binding & Fusion Virus Binding & Fusion Early Transcription (vRNA Polymerase) Early Transcription (vRNA Polymerase) Virus Binding & Fusion->Early Transcription (vRNA Polymerase) DNA Replication (vDNA Polymerase) DNA Replication (vDNA Polymerase) Early Transcription (vRNA Polymerase)->DNA Replication (vDNA Polymerase) Late Transcription Late Transcription DNA Replication (vDNA Polymerase)->Late Transcription Protein Synthesis Protein Synthesis Late Transcription->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Mature Virion (MV) Mature Virion (MV) Virion Assembly->Mature Virion (MV) Wrapping (p37) Wrapping (p37) Mature Virion (MV)->Wrapping (p37) Extracellular Enveloped Virion (EEV) Extracellular Enveloped Virion (EEV) Wrapping (p37)->Extracellular Enveloped Virion (EEV) Cell Lysis / Budding Cell Lysis / Budding Extracellular Enveloped Virion (EEV)->Cell Lysis / Budding Orthopoxvirus Orthopoxvirus Cell Lysis / Budding->Orthopoxvirus Progeny Virus Orthopoxvirus->Virus Binding & Fusion This compound This compound This compound->Early Transcription (vRNA Polymerase) Inhibits Brincidofovir / Cidofovir Brincidofovir / Cidofovir Brincidofovir / Cidofovir->DNA Replication (vDNA Polymerase) Inhibits Tecovirimat Tecovirimat Tecovirimat->Wrapping (p37) Inhibits

Caption: Orthopoxvirus replication cycle and targets of antiviral agents.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of antiviral compounds. Below are methodologies for key in vitro assays used to determine the anti-orthopoxvirus activity of compounds like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the visible morphological changes and cell death induced by viral infection.

Materials:

  • Susceptible host cell line (e.g., Vero 76, MRC-5)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • Orthopoxvirus stock of known titer

  • Test compound (e.g., this compound) and control drug

  • 96-well cell culture plates

  • Neutral red or other viability stain

  • Plate reader

Procedure:

  • Seed 96-well plates with host cells to form a confluent monolayer.[13]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cell monolayers and add the compound dilutions to the respective wells. Include cell-only (no virus, no compound) and virus-only (no compound) controls.[13]

  • Infect the cells with a pre-determined amount of orthopoxvirus (e.g., multiplicity of infection of 0.1).[4]

  • Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-4 days).[14]

  • Assess cell viability by adding a viability stain such as neutral red and measuring the absorbance on a plate reader.[13]

  • Calculate the EC50 value by determining the compound concentration that results in a 50% reduction of the viral CPE.[13]

  • Concurrently, perform a cytotoxicity assay by treating uninfected cells with the same serial dilutions of the compound to determine the CC50.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the concentration of an antiviral drug required to reduce the number of viral plaques by 50%.

Materials:

  • Susceptible host cell line (e.g., Vero E6)

  • Cell culture medium

  • Orthopoxvirus stock of known titer

  • Test compound and control drug

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed plates with host cells to form a confluent monolayer.[8]

  • Prepare serial dilutions of the test compound.

  • In a separate plate or tubes, pre-incubate the virus with the compound dilutions for a set period (e.g., 1 hour at 37°C).

  • Inoculate the cell monolayers with the virus-compound mixtures.[7]

  • After an adsorption period (e.g., 1 hour), remove the inoculum and add an overlay medium to restrict viral spread to adjacent cells.[10]

  • Incubate the plates for several days to allow for plaque formation.[10]

  • Fix the cells and stain with crystal violet to visualize and count the plaques.[7]

  • Calculate the EC50 as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Antiviral_Screening_Workflow Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Primary Assay (e.g., CPE) Primary Assay (e.g., CPE) High-Throughput Screening->Primary Assay (e.g., CPE) Hit Identification Hit Identification Primary Assay (e.g., CPE)->Hit Identification Dose-Response & CC50 Dose-Response & CC50 Hit Identification->Dose-Response & CC50 Active End End Hit Identification->End Inactive Secondary Assay (e.g., PRNT) Secondary Assay (e.g., PRNT) Dose-Response & CC50->Secondary Assay (e.g., PRNT) Lead Compound Selection Lead Compound Selection Secondary Assay (e.g., PRNT)->Lead Compound Selection Lead Compound Selection->Hit Identification Not Confirmed In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compound Selection->In Vivo Efficacy Studies Confirmed Activity Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development

References

A Head-to-Head Comparison of UMM-766 with Other Nucleoside Analogs for Orthopoxvirus Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of orthopoxvirus infections, such as mpox, necessitate the development of effective antiviral therapeutics. UMM-766 is a novel, orally available nucleoside analog demonstrating potent and broad-spectrum activity against various members of the poxvirus family. This guide provides a comprehensive head-to-head comparison of this compound with other notable nucleoside analogs, brincidofovir and its parent compound cidofovir, based on available experimental data.

Executive Summary

This compound, chemically known as 7-fluoro-7-deaza-2′-C-methyladenosine, has shown significant promise in preclinical studies. It exhibits a distinct mechanism of action, potent in vitro activity, and in vivo efficacy in animal models of orthopoxvirus infection. This comparison guide will delve into the quantitative data, experimental methodologies, and mechanisms of action of this compound, brincidofovir, and cidofovir to provide a clear and objective assessment for the research and drug development community.

Mechanism of Action

The antiviral activity of this compound and its comparators stems from their ability to interfere with viral replication, albeit through different targets within the viral machinery.

This compound is suggested to function as a DNA-dependent RNA polymerase (DdRp) inhibitor . By targeting this essential viral enzyme, this compound is believed to halt the transcription of viral genes, thereby preventing the production of viral proteins and subsequent replication.

Brincidofovir and Cidofovir , on the other hand, are inhibitors of viral DNA polymerase . Cidofovir, an acyclic nucleoside phosphonate, is intracellularly phosphorylated to its active diphosphate form, which then competitively inhibits and can be incorporated into the growing viral DNA chain, leading to the termination of DNA synthesis. Brincidofovir is a lipid conjugate of cidofovir, designed for enhanced oral bioavailability and intracellular delivery, where it is cleaved to release cidofovir and exert the same mechanism of action.

The distinct mechanism of this compound may offer an advantage in overcoming potential resistance to DNA polymerase inhibitors.

cluster_UMM766 This compound cluster_BCV_CDV Brincidofovir / Cidofovir UMM766 This compound Viral_DdRp Viral DNA-dependent RNA Polymerase UMM766->Viral_DdRp Inhibits Viral_mRNA Viral mRNA Transcription Viral_DdRp->Viral_mRNA Viral_Proteins Viral Protein Synthesis Viral_mRNA->Viral_Proteins Viral_Replication_U Viral Replication Viral_Proteins->Viral_Replication_U BCV_CDV Brincidofovir (Prodrug) Cidofovir Cidofovir BCV_CDV->Cidofovir Intracellular Metabolism Cidofovir_DP Cidofovir Diphosphate (Active Form) Cidofovir->Cidofovir_DP Phosphorylation Viral_DNAP Viral DNA Polymerase Cidofovir_DP->Viral_DNAP Inhibits Viral_DNA_Syn Viral DNA Synthesis Viral_DNAP->Viral_DNA_Syn Viral_Replication_B Viral Replication Viral_DNA_Syn->Viral_Replication_B

Figure 1: Mechanisms of Action of this compound and Brincidofovir/Cidofovir.

In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC50) values for this compound, brincidofovir, and cidofovir against various orthopoxviruses. It is important to note that these values are from different studies and experimental conditions may vary.

CompoundVirusCell LineEC50 (µM)Reference
This compound Vaccinia Virus (VACV)RAW264.7<1[1]
Vaccinia Virus (VACV)MRC-5<1[1]
Cowpox Virus (CPXV)RAW264.72.17[1]
Cowpox Virus (CPXV)MRC-58.09[1]
Brincidofovir Variola Virus (5 strains)Not Specifiedavg. 0.11[2][3]
Vaccinia Virus (VACV)HFF0.8[4]
Cowpox Virus (CPXV)HFF0.6[4]
Monkeypox Virus (MPXV)Not Specified0.07[4]
Cidofovir Vaccinia Virus (VACV)HFF46.2[4]
Cowpox Virus (CPXV)HFF44.7[4]
Monkeypox Virus (MPXV)Not Specified4.6[4]
Variola VirusNot Specified27.3[4]

Data Interpretation: Lower EC50 values indicate higher antiviral potency. Brincidofovir demonstrates the highest in vitro potency against a range of orthopoxviruses, being nearly 100-fold more potent than cidofovir against variola virus.[2][3] this compound also shows potent activity, with EC50 values in the low micromolar to sub-micromolar range against VACV and CPXV.[1]

In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound, brincidofovir, and cidofovir in murine models of orthopoxvirus infections. Direct comparison is challenging due to variations in experimental design across studies.

CompoundAnimal ModelVirusRoute of InfectionTreatment RegimenOutcomeReference
This compound BALB/c miceVaccinia Virus (VACV)Intranasal1, 3, or 10 mg/kg/day, oral, for 7 days, starting 1 day post-infectionDose-dependent increase in survival; 10 mg/kg dose provided superior survival advantage.[1][1]
Brincidofovir BALB/c miceEctromelia VirusNot SpecifiedNot SpecifiedSignificant survival benefit.[5]
BALB/c miceVaccinia Virus (VACV)Not Specified5 and 20 mg/kg, every 48h, starting 1 day post-infection100% protection at both doses.[6]
Cidofovir BALB/c miceCowpox Virus (CPXV)AerosolSingle dose of 100 mg/kg on day 0, 2, or 4 post-infection90-100% survival.[7][7][8]
BALB/c miceVaccinia Virus (VACV)Intranasal0.7 to 6.7 mg/kg/day for 5 days, starting up to 96h post-infectionSignificant protection.[8]

Data Interpretation: All three compounds have demonstrated significant in vivo efficacy in protecting mice from lethal orthopoxvirus challenges. This compound shows a clear dose-dependent survival benefit with oral administration.[1] Brincidofovir is also highly effective with oral dosing.[6] Cidofovir, while typically administered parenterally, is also highly protective.[7][8]

Experimental Protocols

This compound In Vivo Efficacy Study
  • Animal Model: BALB/c mice.[1]

  • Virus and Inoculation: Mice were intranasally infected with a target dose of 5.5 × 10^5 Plaque Forming Units (PFU) of Vaccinia virus (Western Reserve strain).[1][9]

  • Treatment: this compound was administered orally by gavage at doses of 1, 3, or 10 mg/kg once daily for 7 days, starting 24 hours after virus exposure. A vehicle control group received PBS.[1][9]

  • Monitoring: Animals were monitored for weight changes, signs of disease, and survival for 21 days post-infection.[1][9]

  • Endpoint: The primary endpoint was survival.[1]

Start Day 0: Intranasal Infection (VACV) Treatment Day 1-7: Oral Gavage (this compound or Vehicle) Start->Treatment Monitoring Daily Monitoring: - Weight - Clinical Signs - Survival Treatment->Monitoring Endpoint Day 21: Study Endpoint Monitoring->Endpoint

Figure 2: Experimental Workflow for this compound In Vivo Efficacy Study.

General Protocol for In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero, HFF, MRC-5) are prepared in multi-well plates.

  • Virus Inoculation: Cells are infected with a known titer of the orthopoxvirus for a defined adsorption period.

  • Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (often containing low-melting-point agarose) containing serial dilutions of the test compound.

  • Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined and reported as the EC50.

Conclusion

This compound is a promising new nucleoside analog with potent anti-orthopoxvirus activity. Its distinct mechanism of action as a potential DNA-dependent RNA polymerase inhibitor differentiates it from the DNA polymerase inhibitors brincidofovir and cidofovir, suggesting it could be a valuable tool in combating potential drug resistance. While direct comparative studies are lacking, the available data indicates that this compound possesses in vitro and in vivo efficacy comparable to other established nucleoside analogs. Further head-to-head studies are warranted to definitively establish its relative potency and therapeutic potential. The oral bioavailability of this compound is a significant advantage for its potential clinical use in an outbreak setting.

References

Cross-Validation of UMM-766's Efficacy: A Comparative Analysis Against Standard-of-Care Orthopoxvirus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel nucleoside analog UMM-766 against the FDA-approved orthopoxvirus treatments, Tecovirimat and Brincidofovir. The following data, compiled from various laboratory settings, offers researchers, scientists, and drug development professionals an objective overview of this compound's efficacy and mechanism of action in relation to established antiviral agents.

Executive Summary

This compound is a novel, orally available nucleoside inhibitor demonstrating potent, broad-spectrum antiviral activity against multiple orthopoxviruses.[1][2] In preclinical murine models of severe orthopoxvirus infection, this compound has shown a dose-dependent increase in survival, coupled with a significant reduction in viral load and tissue lesions.[1][2][3][4] This guide presents a side-by-side comparison of this compound with Tecovirimat and Brincidofovir, focusing on their respective mechanisms of action, in vitro potency, and in vivo efficacy.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of this compound, Tecovirimat, and Brincidofovir against various orthopoxviruses.

Antiviral Agent Target Virus Cell Line EC50 (µM) *In Vivo Model Key In Vivo Efficacy Findings Reference
This compound Vaccinia Virus (VACV)RAW264.7<1BALB/c Mice10 mg/kg dose protected mice against lethal VACV challenge.[5][5]
Vaccinia Virus (VACV)MRC-5<1BALB/c MiceDose-dependent increase in survival.[2][2]
Rabbitpox VirusRAW264.7<1--
Cowpox Virus (CPXV)RAW264.72.17--
Cowpox Virus (CPXV)MRC-58.09--
Tecovirimat Monkeypox Virus (MPXV)-Nanomolar rangeCAST/EiJ MiceMarkedly reduced viral titers in tissues.[6][6][7]
Variola Virus---Effective against all orthopoxviruses tested in vitro.[8]
Brincidofovir Variola VirusBSC-400.05 - 0.21Rabbitpox ModelSignificant survival benefit with delayed treatment.[9][9][10]
Rabbitpox Virus-~0.5Mousepox ModelStatistically significant survival benefit.[9][9]
Ectromelia Virus-~0.5--[9]

*EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanisms of Action

The antiviral activity of this compound, Tecovirimat, and Brincidofovir stems from their distinct mechanisms of action, targeting different stages of the viral lifecycle.

This compound: This nucleoside analog is believed to function as a DNA-dependent RNA polymerase (DdRp) inhibitor, thereby interfering with viral RNA synthesis.[11][12]

Tecovirimat: Tecovirimat targets the orthopoxvirus VP37 envelope wrapping protein.[8][13][14][15] By inhibiting this protein, it prevents the formation of the viral envelope, which is crucial for the virus to exit an infected cell and spread throughout the body.[13][15]

Brincidofovir: As a prodrug of cidofovir, brincidofovir is a lipid conjugate of the acyclic nucleotide analog.[1][11][16][17] Once inside a cell, it is converted to its active form, cidofovir diphosphate, which acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for each antiviral agent and a typical experimental workflow for in vivo efficacy studies.

UMM766_Mechanism cluster_virus Orthopoxvirus Replication cluster_drug This compound Action Viral_Entry Viral_Entry Viral_Core_Uncoating Viral_Core_Uncoating Viral_Entry->Viral_Core_Uncoating Early_Gene_Transcription Early_Gene_Transcription Viral_Core_Uncoating->Early_Gene_Transcription DNA_Replication DNA_Replication Early_Gene_Transcription->DNA_Replication Late_Gene_Transcription Late_Gene_Transcription DNA_Replication->Late_Gene_Transcription Virion_Assembly Virion_Assembly Late_Gene_Transcription->Virion_Assembly Mature_Virion Mature_Virion Virion_Assembly->Mature_Virion This compound This compound (Nucleoside Analog) This compound->Early_Gene_Transcription Inhibits (DdRp)

This compound inhibits viral replication by targeting DNA-dependent RNA polymerase.

Tecovirimat_Mechanism cluster_virus Orthopoxvirus Egress cluster_drug Tecovirimat Action Mature_Virion Mature_Virion Wrapping_by_Golgi_Membrane Wrapping_by_Golgi_Membrane Mature_Virion->Wrapping_by_Golgi_Membrane Enveloped_Virion Enveloped_Virion Wrapping_by_Golgi_Membrane->Enveloped_Virion Cell_Egress Cell_Egress Enveloped_Virion->Cell_Egress Tecovirimat Tecovirimat Tecovirimat->Wrapping_by_Golgi_Membrane Inhibits VP37

Tecovirimat blocks the formation of the viral envelope, preventing cell egress.

Brincidofovir_Mechanism cluster_drug Brincidofovir Action cluster_virus Orthopoxvirus DNA Synthesis Brincidofovir Brincidofovir Cidofovir Cidofovir Brincidofovir->Cidofovir Cidofovir_Diphosphate Cidofovir_Diphosphate Cidofovir->Cidofovir_Diphosphate Viral_DNA_Elongation Viral_DNA_Elongation Cidofovir_Diphosphate->Viral_DNA_Elongation Inhibits & Incorporates Viral_DNA_Polymerase Viral_DNA_Polymerase Viral_DNA_Polymerase->Viral_DNA_Elongation InVivo_Workflow Animal_Model Select Animal Model (e.g., BALB/c Mice) Virus_Challenge Intranasal Challenge with Orthopoxvirus Animal_Model->Virus_Challenge Treatment_Groups Establish Treatment Groups: - Vehicle Control - this compound (Dose 1, 2, 3) - Alternative Drug (e.g., Tecovirimat) Virus_Challenge->Treatment_Groups Drug_Administration Daily Oral Gavage for 7 Days Treatment_Groups->Drug_Administration Monitoring Monitor Daily: - Survival - Body Weight - Clinical Signs of Disease Drug_Administration->Monitoring Data_Collection Collect Samples at Endpoint: - Tissues for Viral Load (qPCR) - Tissues for Histopathology Monitoring->Data_Collection Data_Analysis Analyze Data: - Survival Curves (Kaplan-Meier) - Statistical Analysis of Viral Load and Pathology Scores Data_Collection->Data_Analysis

References

UMM-766: Overcoming Cidofovir Resistance in Cytomegalovirus (CMV)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of UMM-766 and cidofovir, focusing on their efficacy against cidofovir-resistant viral strains. The data presented is synthesized from key preclinical studies, offering researchers and drug development professionals an objective overview supported by experimental evidence.

Executive Summary

Cidofovir (CDV) is an essential antiviral agent used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its efficacy is limited by the emergence of drug-resistant viral strains, which typically arise from mutations in the viral UL97 phosphotransferase, an enzyme critical for the initial phosphorylation and activation of cidofovir. This compound, a monophosphate prodrug of cidofovir, has been specifically designed to bypass this resistance mechanism. By delivering the already phosphorylated form of the drug into the cell, this compound demonstrates potent antiviral activity against both wild-type and cidofovir-resistant CMV strains.

Comparative Antiviral Activity and Cytotoxicity

Experimental data demonstrates that this compound maintains high potency against cidofovir-resistant CMV, while cidofovir's efficacy is significantly diminished. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values obtained from in vitro assays.

Table 1: Antiviral Activity (EC₅₀) of this compound vs. Cidofovir against CMV Strains

CompoundVirus StrainEC₅₀ (μM)
Cidofovir Wild-Type CMV (AD-169)0.9
Cidofovir-Resistant CMV (C-R)35.0
This compound Wild-Type CMV (AD-169)0.4
Cidofovir-Resistant CMV (C-R)0.5

Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) in Human Fibroblasts

CompoundCC₅₀ (μM)Selectivity Index (Wild-Type)¹Selectivity Index (Resistant)¹
Cidofovir >100>111~2.9
This compound >100>250>200

¹ Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for viral targets over host cells.

Mechanism of Action: Bypassing Resistance

Cidofovir resistance in CMV is primarily associated with mutations in the UL97 gene, which codes for a viral kinase responsible for the initial phosphorylation of the drug to cidofovir-monophosphate. Without this first step, the drug cannot be further converted by cellular enzymes into its active diphosphate form, which inhibits the viral DNA polymerase.

This compound is an S-acyl-2-thioethyl (SATE) prodrug of cidofovir-monophosphate. This chemical modification allows it to enter the host cell and be cleaved by intracellular esterases, directly releasing cidofovir-monophosphate. This circumvents the need for the viral UL97 kinase, rendering resistance mutations in this gene ineffective.

G Mechanism of Action: Cidofovir vs. This compound cluster_0 Cidofovir (CDV) Pathway cluster_1 Cidofovir-Resistant (UL97 Mutant) Pathway cluster_2 This compound Pathway (Bypasses Resistance) CDV Cidofovir CDV_MP CDV-Monophosphate CDV->CDV_MP Viral UL97 Kinase CDV_DP CDV-Diphosphate (Active) CDV_MP->CDV_DP Host Cell Kinases vPOL Viral DNA Polymerase CDV_DP->vPOL Inhibition CDV_R Cidofovir CDV_MP_R CDV-Monophosphate CDV_R->CDV_MP_R Mutated UL97 (Inefficient) block X UMM766 This compound (Prodrug) UMM_MP CDV-Monophosphate UMM766->UMM_MP Intracellular Esterases UMM_DP CDV-Diphosphate (Active) UMM_MP->UMM_DP Host Cell Kinases vPOL_UMM Viral DNA Polymerase UMM_DP->vPOL_UMM Inhibition

Caption: this compound bypasses the UL97 kinase step required for cidofovir activation.

Experimental Protocols

The data presented were generated using standard virological and toxicological assays.

Cells and Viruses
  • Cells: Human foreskin fibroblasts (HFF) were used for propagating viral stocks and for conducting both antiviral and cytotoxicity assays.

  • Viruses: The laboratory wild-type CMV strain AD-169 and a cidofovir-resistant strain (C-R), generated by serial passage of AD-169 in the presence of increasing concentrations of cidofovir, were used. The resistance-conferring mutation in the UL97 gene was confirmed by sequencing.

Antiviral Activity Assay (Plaque Reduction Assay)

The 50% effective concentration (EC₅₀) was determined using a plaque reduction assay.

  • Cell Seeding: Confluent monolayers of HFF cells were seeded in 6-well plates.

  • Infection: Cells were infected with CMV at a multiplicity of infection (MOI) sufficient to produce approximately 50-100 plaques per well.

  • Compound Addition: After a 2-hour adsorption period, the viral inoculum was removed, and the cells were overlaid with a medium containing 0.5% agarose and serial dilutions of the test compounds (this compound or cidofovir).

  • Incubation: Plates were incubated at 37°C for 7-10 days to allow for plaque formation.

  • Quantification: Cells were fixed and stained with crystal violet. Plaques were counted visually, and the EC₅₀ value—the drug concentration required to reduce the number of plaques by 50% compared to untreated controls—was calculated using regression analysis.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC₅₀) was determined to assess the compound's toxicity to the host cells.

  • Cell Seeding: Confluent HFF cells were seeded in 96-well plates.

  • Compound Exposure: Cells were exposed to serial dilutions of the test compounds for a period matching the duration of the antiviral assay (7-10 days).

  • Viability Assessment: Cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Viable cells reduce the yellow MTT to a purple formazan product.

  • Quantification: The absorbance was read using a microplate reader. The CC₅₀ value—the drug concentration required to reduce cell viability by 50%—was calculated by comparing the absorbance in treated wells to that of untreated control wells.

G cluster_0 Antiviral Assay (EC50) cluster_1 Cytotoxicity Assay (CC50) cluster_2 Analysis A1 Seed HFF cells in 6-well plates A2 Infect cells with wild-type or resistant CMV A1->A2 A3 Add serial dilutions of This compound or Cidofovir A2->A3 A4 Incubate for 7-10 days (plaque formation) A3->A4 A5 Fix, stain, and count plaques A4->A5 A6 Calculate EC50 value A5->A6 C1 Calculate Selectivity Index (SI = CC50 / EC50) A6->C1 B1 Seed HFF cells in 96-well plates B2 Add serial dilutions of This compound or Cidofovir B1->B2 B3 Incubate for 7-10 days B2->B3 B4 Assess cell viability (MTT Assay) B3->B4 B5 Measure absorbance B4->B5 B6 Calculate CC50 value B5->B6 B6->C1

Caption: Experimental workflow for determining antiviral efficacy and cytotoxicity.

Conclusion

The preclinical data strongly indicate that this compound is a promising candidate for the treatment of cidofovir-resistant CMV infections. Its mechanism of action effectively circumvents the most common cause of resistance to its parent drug. The high selectivity index of this compound against the resistant strain, compared to the negligible selectivity of cidofovir, underscores its potential clinical utility. Further investigation, including in vivo efficacy and safety studies, is warranted to translate these findings into therapeutic applications.

Statistical Validation of UMM-766's Dose-Dependent Survival Benefit in Orthopoxvirus Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-dependent survival benefit of UMM-766, a novel nucleoside inhibitor, in a murine model of severe orthopoxvirus infection. The data presented is based on preclinical studies and aims to offer a clear, objective overview of the compound's efficacy at varying dosages.

Comparative Efficacy of this compound: A Dose-Response Analysis

This compound has demonstrated a clear dose-dependent increase in survival in animal models of orthopoxvirus infection.[1][2] The following tables summarize the quantitative data from these studies, highlighting the survival outcomes at different treatment dosages.

Table 1: Survival Outcomes in a Lethal Vaccinia Virus (VACV) Challenge Model

Treatment Group (n=10 per group)Dosage (mg/kg/day, oral)Percent SurvivalStatistical Significance vs. Vehicle
This compound1090%P < 0.0001
This compound320%P = 0.0048
This compound10%Not Significant
Vehicle ControlN/A0%N/A

Table 2: Comparative Efficacy of this compound Dosages

ComparisonP-valueConclusion
10 mg/kg vs. 3 mg/kgP = 0.025810 mg/kg provides a superior survival advantage.[2]
10 mg/kg vs. 1 mg/kgP = 0.001510 mg/kg provides a superior survival advantage.[2]
3 mg/kg vs. 1 mg/kgNot specified3 mg/kg shows a significant survival benefit over vehicle, unlike 1 mg/kg.[2]

Experimental Protocols

The following section details the methodology for the key in vivo efficacy studies cited in this guide.

In Vivo Efficacy Study in a Murine Model of Orthopoxvirus Infection

  • Animal Model: Six- to eleven-week-old male and female BALB/c mice were utilized for the study.[2]

  • Challenge Agent: Mice were challenged with an intranasal instillation of the Western Reserve strain of vaccinia virus (VACV).[2][3] Two models were used: a lethal exposure with 5.5 × 10^5 pfu and a semi-lethal model.[2]

  • Treatment Groups: Animals were divided into groups and treated orally once daily for 7 days with this compound at doses of 1 mg/kg, 3 mg/kg, or 10 mg/kg, or with a vehicle control.[2] Treatment was initiated one day post-exposure.[2]

  • Monitoring and Endpoints: The primary endpoints were survival and changes in body weight, which were monitored over a 21-day period.[2] Viral load in tissues and histopathological analysis of lesions in the lung and nasal cavity were also assessed.[1][2]

  • Drug Tolerability: Prior to the efficacy studies, a drug tolerability study was performed where BALB/c mice were dosed orally with 1, 3, and 10 mg/kg of this compound once daily for 7 days. The drug was found to be well-tolerated at all three doses.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy testing of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Regimen (7 Days) cluster_monitoring Monitoring & Endpoints (21 Days) A BALB/c Mice (6-11 weeks old) B Intranasal Challenge with Vaccinia Virus (VACV) A->B C Vehicle Control B->C D This compound (1 mg/kg) B->D E This compound (3 mg/kg) B->E F This compound (10 mg/kg) B->F G Survival Rate C->G H Body Weight Changes C->H I Viral Load in Tissues C->I J Histopathology (Lung & Nasal Cavity) C->J D->G D->H D->I D->J E->G E->H E->I E->J F->G F->H F->I F->J

Caption: In vivo efficacy testing workflow for this compound.

Mechanism of Action

This compound is a novel nucleoside analog that functions as a potent, broad-spectrum antiviral agent against multiple members of the orthopoxvirus family.[1][2][4] Its mechanism of action is consistent with that of a nucleoside polymerase inhibitor, which interferes with viral replication.[2] The development of antiviral drugs with distinct mechanisms of action, like this compound, is critical to address the potential emergence of drug-resistant viral strains.[3]

Concluding Remarks

The presented data strongly supports a dose-dependent survival benefit of this compound in a murine model of orthopoxvirus infection, with the 10 mg/kg dose demonstrating the most significant efficacy.[2] These findings underscore the potential of this compound as a medical countermeasure against orthopoxviruses.[1][2] Further research is warranted to translate these preclinical findings into clinical applications.

References

Comparing the safety profiles of UMM-766 and existing antiviral drugs.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety profile of the novel investigational antiviral compound, UMM-766, against established antiviral drugs: Oseltamivir, Remdesivir, and Paxlovid (Nirmatrelvir/Ritonavir). The following sections present preclinical and clinical safety data, detailed experimental methodologies, and visual representations of key processes to aid researchers, scientists, and drug development professionals in evaluating the relative safety of these therapeutics.

Quantitative Safety Data Summary

The following tables summarize the key preclinical and clinical safety metrics for this compound and the comparator antiviral drugs.

Table 1: Preclinical Safety Profile
Parameter This compound (Hypothetical Data) Oseltamivir Remdesivir Paxlovid (Nirmatrelvir/Ritonavir)
Mechanism of Action Viral Entry InhibitorNeuraminidase InhibitorRNA-dependent RNA polymerase (RdRp) inhibitor3CL Protease Inhibitor
Cell Line for CC50 Vero E6MDCKVero E6Vero E6
CC50 (µM)¹ > 100> 1000> 1028 / > 50 (Nirmatrelvir/Ritonavir)
Test Species for LD50 MouseMouseRatRat / Mouse (Nirmatrelvir/Ritonavir)
Route of Administration OralOralIntravenousOral
LD50 (mg/kg)² > 2000> 5000> 300> 2000 / 696 (Nirmatrelvir/Ritonavir)
Selectivity Index (SI)³ > 50> 40> 15> 25

¹CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of cells in a culture. A higher value indicates lower cellular toxicity. ²LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population. A higher value indicates lower acute toxicity. ³Selectivity Index (SI): Calculated as CC50 / EC50 (50% Effective Concentration). A higher SI is desirable, indicating that the drug is more toxic to the virus than to host cells. (EC50 values are not shown but are used to derive the SI).

Table 2: Clinical Safety Profile - Common Adverse Events (Frequency >5%)
Adverse Event This compound (Hypothetical Phase I Data) Oseltamivir Remdesivir Paxlovid (Nirmatrelvir/Ritonavir)
Nausea 8%10%9%3.1%
Vomiting 4%9%4%1.3%
Diarrhea 6%7%-3.8%
Headache 10%17%7%1.4%
Dysgeusia (Altered Taste) 0%--5.8%
Increased ALT/AST 2%<1%4%2.2%

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Method

Objective: To determine the 50% cytotoxic concentration (CC50) of the antiviral compound in a relevant cell line (e.g., Vero E6).

Methodology:

  • Cell Seeding: Vero E6 cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Dilution: A stock solution of the test compound (e.g., this compound) is serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 1000 µM).

  • Treatment: The culture medium is removed from the cells, and 100 µL of each compound dilution is added to the respective wells. Wells containing untreated cells serve as a negative control (100% viability), and wells with a known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Acute Oral Toxicity Study (OECD 423 Guideline)

Objective: To determine the acute oral toxicity (approximated LD50) of a test substance in a rodent model.

Methodology:

  • Animal Model: Healthy, young adult female mice (e.g., BALB/c strain), 8-12 weeks old, are used. Animals are acclimatized for at least 5 days before the study.

  • Housing: Animals are housed in standard cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

  • Dosing: A single dose of the test substance (e.g., this compound) is administered by oral gavage. The study follows a stepwise procedure with a starting dose of 300 mg/kg.

  • Procedure:

    • A group of 3 female mice is dosed at the starting level.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of 3 mice.

    • If mortality is observed, the test is repeated at a lower dose level.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded weekly.

  • Necropsy: All animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels, according to the OECD 423 guidelines. The absence of mortality at 2000 mg/kg classifies the substance in the lowest toxicity category.

Visualizations

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo In Vivo Acute Toxicity Study seed Seed Vero E6 Cells (96-well plate) treat Add Serial Dilutions of this compound seed->treat incubate1 Incubate (48-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4h) mtt->incubate2 dissolve Dissolve Formazan (DMSO) incubate2->dissolve read Read Absorbance (570 nm) dissolve->read calc Calculate CC50 read->calc acclimate Acclimatize Mice dose Single Oral Dose (e.g., 300 mg/kg) acclimate->dose observe Observe for 14 Days (Clinical Signs, Mortality) dose->observe necropsy Gross Necropsy observe->necropsy ld50 Estimate LD50 necropsy->ld50 signaling_pathway cluster_cell Host Cell cluster_downstream Cellular Response UMM766 This compound Entry Viral Entry UMM766->Entry Inhibition Receptor Host Cell Receptor (e.g., ACE2) Receptor->Entry Virus Virus Particle Virus->Receptor Replication Viral Replication Entry->Replication Apoptosis Apoptosis Pathway Entry->Apoptosis Release New Virus Release Replication->Release Cytotoxicity Cell Death Apoptosis->Cytotoxicity

Safety Operating Guide

Navigating the Disposal of UMM-766: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of the investigational antiviral compound UMM-766 is critical for ensuring a safe laboratory environment. This document offers procedural guidance for researchers, scientists, and drug development professionals, establishing a foundation of trust and value beyond the product itself.

Currently, specific, publicly available disposal procedures for the novel nucleoside analog this compound are limited. The available information focuses primarily on its therapeutic potential as a potent, broad-spectrum antiviral agent against orthopoxviruses. However, by adhering to best practices for handling potent pharmaceutical compounds and following general laboratory safety protocols, researchers can ensure the safe management and disposal of this compound.

Physicochemical and Biological Properties of this compound

A summary of the known properties of this compound is presented below to inform safe handling and disposal decisions.

PropertyValueSource
Chemical Name 7-fluoro-7-deaza-2'-C-methyladenosine[1]
CAS Number 443643-17-2[1]
Molecular Formula C12H15FN4O4[1]
Molecular Weight 298.27 g/mol [1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Biological Activity Potent, broad-spectrum antiviral activity against multiple members of orthopoxviruses (EC50 <1 uM against VACV).[1][2]
Storage Solid Powder: -20°C for 12 Months; 4°C for 6 Months. In Solvent: -80°C for 6 Months; -20°C for 6 Months.[1]

General Safety and Handling Precautions

Given that this compound is a potent biological agent, all handling should be conducted with appropriate personal protective equipment (PPE), including but not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work with solid this compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. When preparing solutions, care should be taken to avoid skin contact and aerosol generation.

Disposal Workflow for Novel Compounds

In the absence of a specific Safety Data Sheet (SDS) with disposal instructions, a logical workflow should be followed to determine the appropriate disposal route for this compound. This process involves consulting institutional resources and adhering to local regulations.

DisposalWorkflow cluster_prep Preparation and Handling cluster_disposal_assessment Disposal Assessment cluster_disposal_action Disposal Action A Acquire this compound B Review available physicochemical and toxicological data A->B C Handle with appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Consult Institutional Chemical Safety Officer / EH&S C->D E Review Local, State, and Federal Disposal Regulations D->E F Determine Waste Category (e.g., Hazardous Chemical Waste, Non-Hazardous) E->F G Segregate this compound waste from other waste streams F->G H Label waste container clearly with chemical name and hazards G->H I Arrange for pickup by certified hazardous waste disposal vendor H->I

Logical workflow for the disposal of a novel research compound.

Step-by-Step Disposal Guidance

  • Consult Your Institutional Safety Officer: Before beginning any work that will generate this compound waste, the most critical step is to consult with your institution's Environmental Health and Safety (EH&S) department or Chemical Safety Officer. They will have the most current and locally relevant information on proper disposal procedures for investigational compounds.

  • Waste Segregation: All waste contaminated with this compound, including unused solid material, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound (7-fluoro-7-deaza-2'-C-methyladenosine)"

    • The CAS number: "443643-17-2"

    • An indication of the primary hazards (e.g., "Potent Antiviral," "Toxic").

    • The approximate concentration and quantity of the waste.

  • Waste Disposal: Follow your institution's established procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash. Due to its nature as a potent bioactive molecule, incineration by a licensed hazardous waste disposal company is the likely required method of disposal.

Experimental Protocols

While specific disposal protocols for this compound are not available, the principles of safe handling and disposal are derived from general laboratory safety standards for potent compounds. The in-vivo studies mentioned in the research literature involved the oral administration of this compound to mice at doses of 1, 3, and 10 mg/kg.[2][3] Any waste generated from such studies, including animal bedding and carcasses, should be treated as hazardous and disposed of according to institutional guidelines for animal research waste.

By adhering to these general but essential guidelines, researchers can handle and dispose of this compound responsibly, ensuring the safety of laboratory personnel and the environment. Always prioritize consultation with your local safety professionals for guidance tailored to your specific location and facility.

References

Essential Safety and Logistical Information for Handling UMM-766

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical guidance for handling the investigational compound UMM-766. This compound is a nucleoside analog with antiviral properties, currently intended for laboratory research use only.[1] No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. Therefore, the following recommendations are based on the general safety profiles of nucleoside analogs as a chemical class. All personnel must supplement this guidance with their institution's specific safety protocols and a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with nucleoside analogs, including potential cytotoxicity and effects on DNA replication, a stringent PPE protocol is mandatory.

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
Body Protection A fully buttoned lab coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or gown should be worn over the lab coat.
Respiratory Protection For handling the solid compound or when aerosolization is possible (e.g., during vortexing or sonicating), a NIOSH-approved N95 or higher-rated respirator is required.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Preparation and Weighing of Solid Compound:

  • Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Decontamination: Before and after handling, decontaminate the work surface with a suitable cleaning agent (e.g., 70% ethanol), followed by a neutralizing agent if recommended for similar compounds.

  • Weighing: Use a dedicated set of spatulas and weighing boats. Tare the analytical balance with the weighing boat before adding the compound.

  • Aliquotting: Carefully transfer the desired amount of this compound to a pre-labeled, sealable container. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the hood.

2.2. Solubilization:

  • Solvent: this compound is reported to be soluble in DMSO at 10 mM.[1]

  • Procedure: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.

  • Mixing: Cap the vial securely and mix by gentle vortexing or sonication until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • Storage of Solution: Store the stock solution at -20°C or -80°C in a tightly sealed, clearly labeled vial.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal.
Contaminated Labware (Gloves, Tips, etc.) All disposable materials that have come into contact with this compound (solid or solution) must be collected in a dedicated, sealed hazardous waste bag within the fume hood. This includes gloves, pipette tips, weighing boats, and any absorbent paper.
Liquid Waste (DMSO solution) Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
Decontamination of Non-disposable Equipment Decontaminate non-disposable equipment (e.g., spatulas, glassware) by thoroughly rinsing with a suitable solvent (e.g., ethanol) to remove any residual this compound. Collect the rinse as hazardous liquid waste. Subsequently, wash with an appropriate laboratory detergent and rinse with purified water.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

UMM766_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation and Weighing cluster_solubilization Solubilization cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh add_dmso Add DMSO to Solid weigh->add_dmso solid_waste Dispose of Solid Waste weigh->solid_waste Excess Solid dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve store_solution Store Stock Solution at -20°C/-80°C dissolve->store_solution liquid_waste Dispose of Liquid Waste dissolve->liquid_waste Spills/Excess experiment experiment store_solution->experiment Proceed to Experiment end End of Waste Stream solid_waste->end Hazardous Waste Stream liquid_waste->end contaminated_materials Dispose of Contaminated Materials contaminated_materials->end decontaminate Decontaminate Equipment end_clean End decontaminate->end_clean Clean Equipment Ready for Reuse experiment->liquid_waste Experimental Waste experiment->contaminated_materials experiment->decontaminate

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.